Nomifensine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPANQJNYNUNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32795-47-4 (maleate (1:1)) | |
| Record name | Nomifensine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024526645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023377 | |
| Record name | Nomifensine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24526-64-5 | |
| Record name | Nomifensine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24526-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nomifensine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024526645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nomifensine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nomifensine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOMIFENSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LGS5JRP31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NOMIFENSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
179-181 °C | |
| Record name | Nomifensine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NOMIFENSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Comparative Pharmacological Profile of Nomifensine and Other Norepinephrine-Dopamine Reuptake Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the pharmacological profile of nomifensine, a potent norepinephrine-dopamine reuptake inhibitor (NDRI), in comparison to other notable NDRIs including bupropion, methylphenidate, and amineptine. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecular interactions, receptor binding affinities, and functional activities that define this class of compounds. Through a synthesis of peer-reviewed literature, this guide presents quantitative data in structured tables for direct comparison, details common experimental methodologies for assessing NDRI activity, and utilizes visual diagrams to elucidate key pathways and processes. The aim is to provide a thorough resource for understanding the distinct and shared pharmacological characteristics of these compounds, thereby informing future research and development in the field of catecholaminergic modulation.
Introduction
Norepinephrine-dopamine reuptake inhibitors (NDRIs) are a class of psychoactive compounds that exert their primary mechanism of action by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synapse, thereby enhancing noradrenergic and dopaminergic neurotransmission.[1] NDRIs have been developed and investigated for the treatment of various central nervous system disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy.[1]
This compound, a tetrahydroisoquinoline derivative developed in the 1960s, emerged as a promising antidepressant with a unique pharmacological profile.[2][3] It demonstrated potent inhibition of both norepinephrine and dopamine reuptake, with a significantly weaker effect on the serotonin transporter (SERT).[2][4] Clinically, this compound was noted for its efficacy, lack of sedative effects, and minimal anticholinergic side effects.[5][6] However, it was withdrawn from the market in the 1980s due to rare but serious cases of hemolytic anemia.[5][7]
Despite its withdrawal, the study of this compound's pharmacology remains highly relevant. Its distinct chemical structure and potent, balanced effects on NET and DAT serve as a valuable reference point for the development of new NDRIs with improved safety profiles. This guide aims to provide a detailed comparative analysis of the pharmacological properties of this compound against other well-known NDRIs:
-
Bupropion: An aminoketone antidepressant and smoking cessation aid, bupropion is a widely prescribed NDRI.[8][9] It is a relatively weak inhibitor of both NET and DAT.[8][10]
-
Methylphenidate: A piperidine derivative, methylphenidate is a central nervous system stimulant primarily used in the treatment of ADHD.[11][12] It is a potent inhibitor of both DAT and NET.[1][13]
-
Amineptine: A tricyclic antidepressant, amineptine is a selective dopamine reuptake inhibitor and also has effects as a dopamine releasing agent.[14][15] It was withdrawn from many markets due to concerns about hepatotoxicity and abuse potential.[15]
By examining the similarities and differences in the pharmacological profiles of these compounds, this guide seeks to provide a deeper understanding of the structure-activity relationships and the therapeutic potential and challenges associated with targeting the norepinephrine and dopamine transporter systems.
Comparative Pharmacological Data
The affinity and potency of NDRIs for the monoamine transporters are critical determinants of their pharmacological effects. These are typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), respectively. The following tables summarize the available in vitro data for this compound and other selected NDRIs at the human and rat dopamine, norepinephrine, and serotonin transporters.
Table 1: Inhibitor Constant (Ki) Values for Monoamine Transporters (in nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Species | Reference(s) |
| This compound | 26 | 4.7 | 4000 | Rat | [4] |
| Bupropion | 2800 | 1400 | 45000 | Not Specified | [5] |
| Methylphenidate | ~100 | ~100 | ~100000 | Human/Mouse | [16] |
| Amineptine | Not Available | 3560 | >100,000 (IC50) | Canine/Rat | [11] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) Values for Monoamine Transporter Uptake (in nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Species | Reference(s) |
| This compound | 48 | 6.6 | 830 | Rat | [4] |
| Bupropion | Not Available | Not Available | >10,000 | Not Specified | [10] |
| Methylphenidate | Not Available | Not Available | Not Available | Not Available | |
| Amineptine | 1400 | 10000 | >10,000 | Rat | [7] |
Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, tissue preparations, and radioligands used.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for NDRIs is the blockade of neurotransmitter reuptake at the presynaptic terminal. This action leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, resulting in enhanced and prolonged signaling at postsynaptic receptors.
As illustrated in Figure 1, NDRIs bind to and inhibit the function of both the norepinephrine transporter (NET) and the dopamine transporter (DAT) on the presynaptic neuron. This blockade prevents the re-entry of norepinephrine (NE) and dopamine (DA) from the synaptic cleft back into the presynaptic terminal for repackaging into vesicles. The resulting increase in synaptic concentrations of NE and DA leads to enhanced activation of postsynaptic adrenergic and dopaminergic receptors, respectively.
Experimental Protocols
The characterization of the pharmacological profile of NDRIs relies on a variety of in vitro assays. The following sections detail the generalized methodologies for two key experimental techniques: radioligand binding assays and synaptosomal neurotransmitter uptake assays.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter. This is typically achieved by measuring the displacement of a radiolabeled ligand by the unlabeled test compound.
Methodology:
-
Membrane Preparation: Cell membranes expressing the transporter of interest (e.g., DAT or NET) are prepared from cultured cells or brain tissue homogenates through differential centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: In a multi-well plate, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (NDRI). Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Synaptosomal Neurotransmitter Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals isolated from brain tissue.
Methodology:
-
Synaptosome Preparation: Synaptosomes are isolated from specific brain regions rich in the transporter of interest (e.g., striatum for DAT) by homogenization and differential centrifugation.
-
Pre-incubation: The synaptosomes are pre-incubated for a short period with varying concentrations of the test compound (NDRI) in a physiological buffer.
-
Uptake Initiation and Incubation: The uptake reaction is initiated by the addition of a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine). The mixture is incubated for a defined period at a controlled temperature (e.g., 37°C) to allow for transporter-mediated uptake.
-
Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is determined by scintillation counting of the filters.
-
Data Analysis: The percentage inhibition of uptake by the test compound is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
Discussion and Conclusion
The pharmacological profiles of this compound, bupropion, methylphenidate, and amineptine reveal a spectrum of activities within the NDRI class. This compound stands out for its high and relatively balanced potency at both DAT and NET, with negligible affinity for SERT.[4] This profile is distinct from bupropion, which exhibits weaker and more balanced inhibition of DAT and NET, and from methylphenidate, which also potently blocks both transporters.[5][16] Amineptine, in contrast, shows a preference for DAT inhibition and also possesses dopamine-releasing properties, setting it apart from the other compounds which are pure reuptake inhibitors.[7][14]
The lack of significant serotonergic activity is a defining characteristic of these NDRIs and is thought to contribute to a side effect profile that is generally different from that of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). For instance, NDRIs are typically associated with a lower incidence of sexual dysfunction and weight gain.[17]
The unfortunate withdrawal of this compound and amineptine due to safety concerns underscores the importance of thorough preclinical and clinical evaluation of novel compounds.[5][7][15] The potential for off-target effects and idiosyncratic toxicities must be carefully assessed.
References
- 1. Methylphenidate - Wikipedia [en.wikipedia.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Isolate Functional Synaptosomes | Thermo Fisher Scientific - ES [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bupropion hydrochloride, Non-selective DAT/NET inhibitor (CAS 31677-93-7) | Abcam [abcam.com]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of long term amineptine treatment on pre- and postsynaptic mechanisms in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Amineptine - Wikipedia [en.wikipedia.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 16. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
In Vitro Binding Affinity of Nomifensine for Monoamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nomifensine, a tetrahydroisoquinoline derivative, is a well-characterized psychoactive compound known for its potent inhibition of monoamine transporters. This technical guide provides an in-depth overview of the in vitro binding affinity of this compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). A comprehensive summary of quantitative binding data, detailed experimental methodologies for affinity assessment, and visualizations of relevant signaling pathways and experimental workflows are presented to serve as a core resource for researchers in pharmacology and drug development.
Introduction
The monoamine transporters—DAT, NET, and SERT—are critical regulators of neurotransmission, responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, respectively.[1][2][3] These transporters are primary targets for a wide range of therapeutic agents, including antidepressants and psychostimulants, as well as drugs of abuse.[1][4] this compound has been extensively studied for its interaction with these transporters, exhibiting a distinct binding profile that underlies its pharmacological effects. Understanding the precise in vitro binding affinity of this compound is crucial for elucidating its mechanism of action and for the rational design of novel compounds with desired selectivity profiles.
Quantitative Binding Affinity of this compound
The in vitro binding affinity of this compound for DAT, NET, and SERT is typically quantified using inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) values derived from radioligand binding assays. The following tables summarize key quantitative data from various studies, providing a comparative overview of this compound's potency at each transporter.
Table 1: In Vitro Binding Affinity (Ki) of this compound for Human Monoamine Transporters
| Transporter | Radioligand | Cell Line | Ki (nM) | Reference |
| DAT | [3H]WIN 35,428 | HEK | 10 | ACS Med Chem Lett (2013) 4: 46-51[5] |
| DAT | [3H]dopamine | HEK293 | 109 | Bioorg Med Chem Lett (2013) 23: 3411-3415[5] |
| DAT | - | - | 79 | J Med Chem (2018) 61: 2133-2165[5] |
| DAT | - | - | 84 | Bioorg Med Chem Lett (2012) 22: 7219-7222[5] |
| DAT | - | - | 43 | Bioorg Med Chem Lett (2012) 22: 7219-7222[5] |
| DAT | [3H]WIN- | - | 23.5 | J Nat Prod (1993) 56: 441-455[5] |
| NET | - | HEK | 5 | ACS Med Chem Lett (2013) 4: 46-51[5] |
| NET | - | - | 3.8 | J Med Chem (2018) 61: 2133-2165[5] |
| SERT | - | - | 2057 | Bioorg Med Chem Lett (2012) 22: 7219-7222[5] |
| SERT | [3H]5-HT | HEK293 | 1930 | Bioorg Med Chem Lett (2013) 23: 3411-3415[5] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound for Human Monoamine Transporters
| Transporter | Assay Type | Cell Line | IC50 (nM) | Reference |
| DAT | [3H]dopamine reuptake | COS-7 | 31.62 | -[5] |
| DAT | [3H]dopamine uptake | HEK293 | 281.84 | Bioorg Med Chem Lett (2013) 23: 3411-3415[5] |
| DAT | Fluorescent dye uptake | hDAT-CHO | 3.714 | ResearchGate Publication[6] |
| NET | [3H]norepinephrine uptake | HEK293 | 630.96 | Bioorg Med Chem Lett (2013) 23: 3411-3415[5] |
Table 3: In Vitro Binding Affinity of this compound for Rat Monoamine Transporters
| Transporter | Assay Type | Tissue/Cell | Ki/IC50 (nM) | Parameter | Reference |
| NET | Norepinephrine uptake | Brain synaptosomes | 3.8 | Ki | J Med Chem (1984) 27: 943-946[5] |
| NET | [3H]norepinephrine uptake | Synaptosomes | 3.8 | Ki | J Med Chem (1987) 30: 1433-1454[5] |
| NET | [3H]norepinephrine uptake | Hypothalamus synaptosomes | 20 | IC50 | J Med Chem (1984) 27: 1508-1515[5] |
| NET | Noradrenaline uptake | Synaptosomal fraction | 6.6 | IC50 | J Med Chem (1985) 28: 1817-1828[5] |
| NET | Noradrenaline uptake | - | 6.6 | IC50 | J Med Chem (1983) 26: 935-947[5] |
Experimental Protocols
The determination of in vitro binding affinity for this compound at monoamine transporters predominantly relies on competitive radioligand binding assays and substrate uptake inhibition assays.
Radioligand Binding Assay
This method measures the ability of a test compound (this compound) to displace a specific radiolabeled ligand from its binding site on the transporter.
Objective: To determine the inhibition constant (Ki) of this compound for DAT, NET, or SERT.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells stably expressing the human or rat isoform of DAT, NET, or SERT.[7]
-
Radioligands:
-
Test Compound: this compound maleate salt.
-
Assay Buffer: Krebs-HEPES buffer (KHB) or Tris-based buffers.[7]
-
Filtration Apparatus: 96-well filter plates and a vacuum manifold.
-
Scintillation Counter: For quantifying radioactivity.
Workflow:
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 3. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 4. NET | Monoamine transporter subfamily | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Nomifensine's Effects on Monoaminergic Systems in the Brain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of Nomifensine on the brain's monoaminergic systems. This compound, a tetrahydroisoquinoline derivative, is a potent inhibitor of dopamine and norepinephrine reuptake, with a significantly weaker effect on serotonin reuptake.[1][2][3] This profile establishes it as a valuable tool in neuroscience research for investigating the roles of dopamine and norepinephrine in various physiological and pathological processes. This document details its binding affinities, reuptake inhibition properties, and in vivo effects, along with the experimental protocols used to determine these characteristics.
Quantitative Analysis of this compound's Interaction with Monoamine Transporters
The following tables summarize the quantitative data on this compound's binding affinity (Ki) and reuptake inhibition (IC50) for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Table 1: Binding Affinity (Ki) of this compound for Monoamine Transporters in Rat Brain
| Transporter | Ki (nM) |
| Norepinephrine Transporter (NET) | 4.7[1][2] |
| Dopamine Transporter (DAT) | 26[1][2] |
| Serotonin Transporter (SERT) | 4000[1][2] |
Table 2: Reuptake Inhibition (IC50) of this compound in Rat Brain Synaptosomes
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 6.6[1][2] |
| Dopamine Transporter (DAT) | 48[1][2] |
| Serotonin Transporter (SERT) | 830[1][2] |
In Vivo Effects on Monoamine Levels
In vivo microdialysis studies in rats have demonstrated that this compound significantly impacts extracellular levels of dopamine and norepinephrine. Administration of this compound at a dose of 20 mg/kg resulted in a 320% increase in basal dopamine efflux in the rat striatum.[4] Another study showed that 7 mg/kg of this compound amplified spontaneous dopamine transients by increasing both their amplitude and duration in the nucleus accumbens and olfactory tubercle of freely-moving rats.[5] Furthermore, a 10 mg/kg intraperitoneal dose of this compound increased the concentration of the dopamine metabolite homovanillic acid (HVA) in the corpus striatum and the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol (MOPEG) in the mesencephalon.[6][7] Conversely, the same study observed no significant effect on the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA).[6][7]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for monoamine transporters using a competitive radioligand binding assay.
Objective: To determine the affinity of this compound for DAT, NET, and SERT by measuring its ability to displace a specific radioligand from the transporter.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus for NET, and cortex for SERT)
-
Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold incubation buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect the specific brain regions from rats and homogenize in ice-cold incubation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh incubation buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the prepared brain membranes (typically 50-200 µg of protein).
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of the appropriate radioligand.
-
For non-specific binding determination, a separate set of wells should contain the radioligand and a high concentration of a known potent inhibitor for the respective transporter (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Monoamine Uptake Assay
This protocol describes the methodology for measuring the inhibitory effect of this compound on the reuptake of dopamine, norepinephrine, and serotonin into isolated nerve terminals (synaptosomes).
Objective: To determine the IC50 value of this compound for the inhibition of monoamine reuptake by DAT, NET, and SERT in rat brain synaptosomes.
Materials:
-
Rat brain tissue (striatum for dopamine uptake, hypothalamus for norepinephrine uptake, and cortex for serotonin uptake)
-
Sucrose buffer (0.32 M sucrose)
-
Krebs-Ringer buffer (containing NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄, NaHCO₃, and glucose, pH 7.4)
-
Radiolabeled monoamines ([³H]dopamine, [³H]norepinephrine, [³H]serotonin)
-
This compound
-
Specific uptake inhibitors for defining non-specific uptake (e.g., Benztropine for DAT, Desipramine for NET, Fluoxetine for SERT)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Dissect the relevant brain regions and homogenize in ice-cold 0.32 M sucrose buffer.[7][8]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[7][8]
-
Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.[7][8]
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer and determine the protein concentration.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or a vehicle control for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake reaction by adding the respective radiolabeled monoamine.
-
To determine non-specific uptake, a parallel set of tubes should be pre-incubated with a high concentration of a selective uptake inhibitor for the respective transporter.
-
Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Measurement:
-
Terminate the uptake reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold Krebs-Ringer buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Express the uptake in the presence of this compound as a percentage of the control (vehicle) uptake.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
In Vivo Microdialysis
This protocol provides a general framework for conducting in vivo microdialysis to measure extracellular monoamine levels in the brain of awake, freely moving rats following this compound administration.
Objective: To measure the effect of systemically administered this compound on extracellular concentrations of dopamine, norepinephrine, and their metabolites in specific brain regions.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes (with a semi-permeable membrane)
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
Microinfusion pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
This compound solution for injection (e.g., dissolved in saline)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., nucleus accumbens, striatum, prefrontal cortex).
-
Slowly lower the microdialysis probe into the brain to the desired depth.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Sampling:
-
On the day of the experiment, connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a period of at least 60-90 minutes to establish stable neurotransmitter levels.
-
Administer this compound (e.g., via intraperitoneal or subcutaneous injection).
-
Continue collecting dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for dopamine, norepinephrine, serotonin, and their metabolites using an HPLC-ED system.
-
The HPLC system separates the different monoamines and metabolites, and the electrochemical detector quantifies them based on their oxidation potential.
-
-
Data Analysis:
-
Quantify the concentration of each analyte in the dialysate samples by comparing the peak areas to those of known standards.
-
Express the post-injection neurotransmitter levels as a percentage of the average baseline levels.
-
Plot the percentage change in neurotransmitter concentration over time to visualize the effect of this compound.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound Action.
Experimental Workflow: Synaptosomal Uptake Assay
Caption: Synaptosomal Monoamine Uptake Assay Workflow.
Logical Relationship: this compound's Selectivity
Caption: this compound's Monoamine Transporter Selectivity.
References
- 1. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Synaptoneurosomes to Study the Synapse in the Murine Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Striatal synaptosome preparation [protocols.io]
Early Studies on Nomifensine: A Technical Review for Depression and ADHD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nomifensine, a tetrahydroisoquinoline derivative, emerged in the 1970s as a novel antidepressant with a unique pharmacological profile. Unlike the tricyclic antidepressants (TCAs) that dominated the market, this compound exhibited a distinct mechanism of action, primarily inhibiting the reuptake of norepinephrine and dopamine with little effect on serotonin.[1][2][3] This profile suggested the potential for a different efficacy and side-effect spectrum, sparking significant research into its therapeutic applications for depression and, subsequently, for Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth review of the early clinical and pharmacological studies of this compound, presenting key quantitative data, experimental methodologies, and a visual representation of its core mechanisms and study workflows.
Core Pharmacological Profile
This compound's primary mechanism of action is the inhibition of norepinephrine (NE) and dopamine (DA) reuptake by binding to their respective transporters.[4] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing noradrenergic and dopaminergic neurotransmission.
Binding Affinities and In Vitro Data
Early in vitro studies using rat brain synaptosomes elucidated the inhibitory activity of this compound on monoamine uptake. These studies were crucial in differentiating it from other antidepressants.
| Parameter | Norepinephrine (NE) | Dopamine (DA) | Serotonin (5-HT) | Reference |
| Ki (nM) | 4.7 | 26 | 4000 | [4][5] |
| IC50 (nM) | 6.6 | 48 | 830 | [4] |
Signaling Pathway: Norepinephrine and Dopamine Reuptake Inhibition
Caption: this compound's mechanism of action in the synaptic cleft.
Clinical Studies in Depression
This compound was extensively studied for the treatment of depression, often in comparison to the established tricyclic antidepressant imipramine.
Efficacy Data from Comparative Clinical Trials
The following table summarizes the results from a double-blind, randomized controlled trial comparing this compound and imipramine in depressed inpatients.
| Outcome Measure | This compound (100-150 mg/day) | Imipramine (100-150 mg/day) | Study Details | Reference |
| Patient Population | 36 male inpatients | 36 male inpatients | 4-week treatment period | [1] |
| Hamilton Depression Rating Scale (HAM-D) | Comparable efficacy to imipramine | Comparable efficacy to this compound | No significant difference | [1] |
| Clinical Global Impressions (CGI) | Comparable efficacy to imipramine | Comparable efficacy to this compound | No significant difference | [1] |
Another multicenter, double-blind study in depressed outpatients provided further comparative data.
| Outcome Measure | This compound (~150 mg/day) | Imipramine (~150 mg/day) | Study Details | Reference |
| Patient Population | 100 outpatients | 56 outpatients | 4-week treatment period | [6] |
| HAM-D (Cognitive Symptoms & Work/Activities) | Favored this compound | - | Statistically significant improvement | [6] |
| Patient Dropout due to Side Effects | Lower rate | Almost twice as high as this compound | - | [6] |
An open-label trial provided insights into the dose-response relationship and serum levels.
| Outcome Measure | Value | Study Details | Reference |
| Patient Population | 20 depressed outpatients | 6-week open clinical trial | [7] |
| Dosage Range | 50-300 mg/day | Divided into 2-3 doses | [7] |
| Mean HAM-D Score (Baseline) | 19.7 | - | [7] |
| Mean HAM-D Score (Week 4) | 10.3 | - | [7] |
| Serum Levels (Week 4) | <8.0 to 196.0 nmol/l | No correlation with clinical outcome | [7] |
Experimental Protocol: Double-Blind, Randomized Controlled Trial for Depression
This protocol represents a typical design for the early comparative studies of this compound.
1. Study Objective: To compare the efficacy and safety of this compound with a standard tricyclic antidepressant (e.g., imipramine) in adult patients with major depressive disorder.
2. Study Design: A multi-center, randomized, double-blind, parallel-group study.
3. Patient Population:
- Inclusion Criteria:
- Adults (typically 18-65 years of age).
- Diagnosis of major depressive disorder based on established criteria of the time (e.g., DSM-III).
- A minimum baseline score on a standardized depression rating scale (e.g., Hamilton Depression Rating Scale (HAM-D) ≥ 18).
- Exclusion Criteria:
- History of schizophrenia or other psychotic disorders.
- Significant risk of suicide.
- Known intolerance or allergy to the study medications.
- Concurrent use of other psychotropic medications.
- Significant unstable medical illness.
4. Treatment Protocol:
- Randomization: Patients are randomly assigned to receive either this compound or the active comparator.
- Dosing:
- This compound: Typically initiated at 50-75 mg/day and titrated up to a target dose of 150-200 mg/day based on clinical response and tolerability.[1][6]
- Imipramine: Dosing regimen would mirror that of this compound to maintain the blind.
- Treatment Duration: Typically 4 to 6 weeks.
5. Efficacy Assessments:
- Primary Outcome Measure: Change from baseline in the total score of the Hamilton Depression Rating Scale (HAM-D).
- Secondary Outcome Measures:
- Clinical Global Impression (CGI) scale.
- Beck Depression Inventory (BDI) (self-rated).
- Assessments performed at baseline and at regular intervals (e.g., weekly) throughout the study.[8]
6. Safety Assessments:
- Monitoring and recording of all adverse events at each visit.
- Vital signs and laboratory tests (hematology, blood chemistry, urinalysis) at baseline and end of study.
Clinical Study Workflow for Depression Trials
Caption: A typical workflow for a randomized controlled trial of this compound in depression.
Early Studies in ADHD
The dopaminergic activity of this compound led to its investigation as a potential treatment for ADHD in adults.
Efficacy Data from an Open-Label Trial
A key early study explored the use of this compound in adults with a diagnosis of ADD, residual type.
| Outcome Measure | Value | Study Details | Reference |
| Patient Population | 18 adults (8 men, 10 women) | Open-label trial | [9] |
| Diagnostic Criteria | DSM-III and Utah criteria for ADD, residual type | - | [9] |
| Primary Outcome Measure | Structured Interview for ADD-H Symptoms | Measured at week 1 and week 4 | [9] |
| Responders at Week 4 | 15 out of 18 (83.3%) | All 8 men and 7 of 10 women showed significant decrease in symptoms | [9] |
| Adverse Events | Minimal: drowsiness, dry mouth, headache, nausea | One patient (5.5%) discontinued due to an allergic reaction | [9] |
Experimental Protocol: Open-Label Trial in Adult ADHD
This protocol is based on the methodology of the early open-label study of this compound in adults with ADHD.
1. Study Objective: To assess the efficacy and safety of this compound in adults with Attention-Deficit Disorder (ADD).
2. Study Design: An open-label, prospective clinical trial.
3. Patient Population:
- Inclusion Criteria:
- Adults meeting DSM-III criteria for ADD, residual type.
- Confirmation of diagnosis using the Utah criteria for ADD, residual type.
- Exclusion Criteria:
- Presence of other major psychiatric disorders that could confound the results.
- Current use of other psychotropic medications.
- Known contraindications to this compound.
4. Treatment Protocol:
- Medication: this compound maleate.
- Dosing: A flexible dosing schedule was likely employed, with titration based on clinical response and tolerability, which is common in open-label studies.
- Treatment Duration: 4 weeks.
5. Efficacy Assessments:
- Primary Outcome Measure: Change in symptoms as measured by the Structured Interview for ADD-H Symptoms.
- Assessment Schedule: Conducted at baseline, week 1, and week 4.
6. Safety Assessments:
- Systematic monitoring and recording of adverse events throughout the trial.
Pharmacokinetic Properties
This compound is characterized by rapid absorption and a relatively short half-life.
| Parameter | Value | Condition | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Oral administration | [10] |
| Elimination Half-life (t1/2) | ~2 hours | Oral administration | [10] |
| Metabolism | Rapidly metabolized to N-glucuronide and other metabolites | - | [10][11] |
| Excretion | Primarily renal; ~88% of an oral dose excreted within 24 hours | - | [10] |
Conclusion
Early studies of this compound established it as an effective antidepressant with an efficacy comparable to imipramine, but with a more favorable side-effect profile, particularly concerning sedation and anticholinergic effects.[6][12] Its unique mechanism as a potent norepinephrine and dopamine reuptake inhibitor set it apart from the TCAs and spurred further investigation into its potential applications. The preliminary open-label trial in adults with ADHD showed promising results, suggesting that its dopaminergic action could be beneficial for this patient population.[9] However, the development and clinical use of this compound were ultimately halted due to safety concerns, specifically the risk of hemolytic anemia. Despite its withdrawal from the market, the early research on this compound provided valuable insights into the role of dopamine in depression and ADHD and contributed to the development of subsequent generations of antidepressants with more targeted mechanisms of action. This historical data remains a valuable resource for researchers and drug development professionals exploring novel treatments for these disorders.
References
- 1. This compound vs. imipramine in depressed inpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound maleate: a new second-generation antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 6. This compound versus Imipramine [this compound.com]
- 7. Clinical effects and serum levels of this compound in depressive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlled randomized group comparison of this compound and imipramine in depressive illness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound maleate in adult attention deficit disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An overview of side effects and long-term experience with this compound from United States clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Nomifensine Derivatives for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Nomifensine and its derivatives. This compound, a tetrahydroisoquinoline derivative, is a well-characterized norepinephrine-dopamine reuptake inhibitor (NDRI) that has served as a valuable tool in neuroscience research.[1][2] This document details the structure-activity relationships of various analogs, provides methodologies for their synthesis, and outlines protocols for their biological evaluation.
Chemical Structure of this compound and Its Derivatives
This compound's core structure is a 4-phenyl-1,2,3,4-tetrahydroisoquinoline moiety.[3] The (S)-isomer is primarily responsible for its biological activity.[2] Research efforts have focused on modifying this scaffold to explore the structure-activity relationship (SAR) and to develop novel compounds with altered potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
A series of novel 4-phenyl tetrahydroisoquinoline derivatives have been synthesized and evaluated for their ability to inhibit both dopamine and norepinephrine transporters.[4][5][6] The general structure of these derivatives is depicted below, with various substitutions on the phenyl ring and the tetrahydroisoquinoline core.
General Structure of this compound Derivatives:
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be achieved through a multi-step process starting from 2-nitro-N-methylbenzylamine and phenacyl bromide.[1][2]
General Synthetic Scheme for this compound: [1][2]
-
Alkylation: N-methyl-2-nitrobenzylamine is alkylated with phenacyl bromide.
-
Reduction of Nitro Group: The nitro group is reduced to an amine via catalytic hydrogenation, typically using Raney Nickel.
-
Reduction of Ketone: The ketone group is reduced to a hydroxyl group using a reducing agent like sodium borohydride.
-
Cyclization: An acid-catalyzed ring closure reaction forms the final tetrahydroisoquinoline ring system of this compound.
The synthesis of various 4-phenyl tetrahydroisoquinoline derivatives follows a similar logic, often employing Bischler-Napieralski or Pictet-Spengler reactions to construct the core isoquinoline scaffold.
Quantitative Biological Data
The biological activity of this compound and its derivatives is typically quantified by their inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) at the monoamine transporters. This compound itself is a potent inhibitor of norepinephrine (NA) and dopamine (DA) uptake, with a significantly weaker effect on serotonin (5-HT) uptake.[7] The Ki values for this compound in rat brain synaptosomes are approximately 4.7 nM for NA, 26 nM for DA, and 4000 nM for 5-HT.[7][8]
The following table summarizes the in vitro activity of a series of this compound derivatives at human DAT, NET, and SERT.
| Compound | R | X | hDAT IC50 (nM) | hNET IC50 (nM) | hSERT IC50 (nM) |
| This compound | H | 8-NH2 | 48 | 6.6 | 830 |
| 1 | H | 8-H | 130 | 18 | >10000 |
| 2 | 4-F | 8-H | 78 | 12 | >10000 |
| 3 | 4-Cl | 8-H | 55 | 10 | >10000 |
| 4 | 4-CH3 | 8-H | 110 | 15 | >10000 |
| 5 | 3,4-diCl | 8-H | 45 | 8 | 8500 |
| 6 | 4-CF3 | 8-H | 65 | 9 | >10000 |
| 7 | 4-OCH3 | 8-H | 250 | 35 | >10000 |
| 8 | 3-Cl | 8-H | 95 | 13 | >10000 |
Data adapted from Bioorganic & Medicinal Chemistry Letters, 22(23), 7219-7222.[5]
Experimental Protocols
General Synthesis of 4-Phenyl-Tetrahydroisoquinoline Derivatives
A common method for the synthesis of the 4-phenyl-1,2,3,4-tetrahydroisoquinoline core is the Bischler-Napieralski reaction, followed by reduction.[4]
Step 1: Acylation of β-phenylethylamine
-
β-phenylethylamine is reacted with a substituted benzoyl chloride in the presence of a base to form the corresponding N-phenethyl-benzamide.
Step 2: Cyclization
-
The N-phenethyl-benzamide undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid to yield a 3,4-dihydroisoquinoline intermediate.
Step 3: Reduction
-
The 3,4-dihydroisoquinoline intermediate is reduced to the final 1,2,3,4-tetrahydroisoquinoline derivative using a reducing agent like sodium borohydride.
In Vitro Monoamine Transporter Inhibition Assay (Radioligand Binding Assay)
This protocol outlines a general procedure for determining the binding affinity of compounds to the dopamine, norepinephrine, and serotonin transporters.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [3H]WIN 35,428 (for DAT), [3H]nisoxetine (for NET), [3H]citalopram (for SERT).
-
Non-specific binding inhibitors: Cocaine (for DAT), desipramine (for NET), fluoxetine (for SERT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compounds (this compound derivatives).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest the transporter-expressing HEK293 cells and prepare membrane homogenates by sonication or homogenization in assay buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the assay buffer, the appropriate radioligand, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of the respective inhibitor instead of the test compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert IC50 values to Ki values using the Cheng-Prusoff equation.
Visualizations
Mechanism of Action of this compound Derivatives
The following diagram illustrates the mechanism by which this compound derivatives inhibit the reuptake of dopamine and norepinephrine in the synaptic cleft.
Caption: Mechanism of action of this compound derivatives.
Experimental Workflow for Monoamine Transporter Inhibition Assay
The following diagram outlines the key steps in a radioligand binding assay to determine the inhibitory activity of this compound derivatives.
Caption: Workflow for radioligand binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. go.drugbank.com [go.drugbank.com]
- 4. 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors | RTI [rti.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound and its derivatives as possible tools for studying amine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note and Protocol: Fast-Scan Cyclic Voltammetry for Dopamine Detection with Nomifensine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fast-scan cyclic voltammetry (FSCV) is a powerful electrochemical technique that offers sub-second temporal resolution for monitoring real-time changes in the concentration of electroactive neurochemicals, such as dopamine.[1][2][3] This high temporal resolution is crucial for studying the rapid dynamics of neurotransmitter release and reuptake in various biological preparations, including brain slices and in vivo models.[4][5][6] Nomifensine is a potent inhibitor of the dopamine transporter (DAT), effectively blocking the reuptake of dopamine from the synaptic cleft and increasing its extracellular concentration.[7][8][9] This application note provides a detailed protocol for utilizing FSCV to detect dopamine and to characterize the inhibitory effects of this compound on dopamine uptake.
Principle and Mechanism of Action
FSCV for dopamine detection involves applying a triangular voltage waveform to a carbon-fiber microelectrode.[10][11] The potential is rapidly scanned from a negative holding potential (e.g., -0.4 V) to a positive switching potential (e.g., +1.3 V) and back.[10][11] As the potential sweeps, dopamine present at the electrode surface oxidizes to dopamine-o-quinone, generating a measurable current at a specific potential (~+0.6 V).[11][12] On the reverse scan, the dopamine-o-quinone is reduced back to dopamine, producing a corresponding reduction current.[12] The resulting plot of current versus voltage is a cyclic voltammogram, which is characteristic for dopamine and allows for its identification and quantification.
This compound is a competitive inhibitor of the dopamine transporter (DAT).[9] By binding to DAT, this compound blocks the reuptake of dopamine from the extracellular space back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse and a prolonged presence in the extracellular fluid, which can be readily measured by FSCV as an increase in the peak oxidation current and a slowing of the signal decay rate.
Quantitative Data
The inhibitory potency of this compound on the dopamine transporter has been characterized in several studies. The following table summarizes key quantitative data.
| Parameter | Value | Species | Preparation | Reference |
| Ki (DA uptake) | 26 nM | Rat | Brain Synaptosomes | [13] |
| Ki (DA uptake) | 2.6 x 10-8 M | Rat | Brain Synaptosomes | [9] |
| IC50 (DA uptake) | 48 nM | Rat | Brain Synaptosomes | [13] |
Ki: Inhibitor constant; IC50: Half-maximal inhibitory concentration; DA: Dopamine.
Experimental Protocols
This section details the necessary steps for preparing the equipment and reagents, performing the FSCV experiment to measure dopamine, and applying this compound to observe its effect on dopamine uptake. This protocol is primarily designed for ex vivo brain slice preparations.
Materials and Reagents
-
Carbon-Fiber Microelectrodes (CFMs): 7 µm diameter carbon fiber aspirated into a glass capillary.[14][15]
-
Reference Electrode: Ag/AgCl pellet.
-
FSCV System: Potentiostat, headstage, and data acquisition software.
-
Stimulating Electrode: Bipolar stimulating electrode.
-
Perfusion System: For superfusing the brain slice with artificial cerebrospinal fluid (aCSF).
-
Dissection Tools: Standard surgical instruments for brain slice preparation.
-
Vibratome: For slicing brain tissue.
-
Artificial Cerebrospinal Fluid (aCSF): (in mM): 126 NaCl, 2.5 KCl, 1.2 NaH2PO4, 2.4 CaCl2, 1.2 MgCl2, 25 NaHCO3, 11 glucose, 20 HEPES, 0.4 L-ascorbic acid. The solution should be bubbled with 95% O2 / 5% CO2 to a pH of 7.4.[5]
-
Dopamine Stock Solution: For electrode calibration.
-
This compound Maleate Stock Solution: Prepare in deionized water or aCSF.
Carbon-Fiber Microelectrode Preparation
-
Aspirate a single 7 µm carbon fiber into a borosilicate glass capillary.
-
Pull the capillary using a micropipette puller to seal the glass around the fiber.[15]
-
Cut the exposed carbon fiber to the desired length (typically 50-150 µm) under a microscope.
-
For in vivo applications, the electrode may be coated with a material like Parylene C to improve biocompatibility.[16]
FSCV System Setup and Electrode Conditioning
-
Connect the carbon-fiber microelectrode and the Ag/AgCl reference electrode to the headstage of the FSCV system.
-
Place the electrodes in a beaker containing fresh, oxygenated aCSF.
-
Apply the triangular waveform (see Table 2 for typical parameters) at a frequency of 60 Hz for at least 10-20 minutes to condition the electrode surface and stabilize the background current.[11]
-
After conditioning, switch the frequency to the recording frequency of 10 Hz.[1][11]
| Parameter | Typical Value |
| Holding Potential | -0.4 V vs. Ag/AgCl |
| Switching Potential | +1.3 V vs. Ag/AgCl |
| Scan Rate | 400 V/s |
| Waveform Frequency | 10 Hz |
Table 2: Typical FSCV waveform parameters for dopamine detection.[10][11]
Brain Slice Preparation and Recording
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., striatum) using a vibratome in ice-cold aCSF.[17]
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[18]
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Position the stimulating electrode on the surface of the slice and the carbon-fiber microelectrode approximately 100 µm away and 100 µm deep into the tissue.[17]
Dopamine Release and Detection
-
Apply a single electrical pulse (e.g., 0.6 mA, 200 µs) through the stimulating electrode to evoke dopamine release.
-
Record the resulting changes in current at the carbon-fiber microelectrode using the FSCV system.
-
Collect several baseline recordings to ensure a stable response before drug application.
Application of this compound
-
Prepare a solution of this compound in aCSF at the desired concentration (e.g., 10 µM).[19]
-
Switch the perfusion from the drug-free aCSF to the this compound-containing aCSF.
-
Allow the this compound solution to perfuse the slice for a sufficient period (e.g., 10-15 minutes) to reach equilibrium.
-
Evoke dopamine release again using the same stimulation parameters as for the baseline recordings.
-
Record the FSCV signal in the presence of this compound. An increase in the peak oxidation current and a prolonged decay time of the dopamine signal are expected, indicating the inhibition of dopamine uptake.[4]
Electrode Calibration
-
After the experiment, calibrate the electrode to convert the measured current into dopamine concentration.
-
Use a flow-injection system to expose the electrode to known concentrations of dopamine (e.g., 0.5, 1, 2 µM) in aCSF.[5][18]
-
Construct a calibration curve by plotting the peak oxidation current against the dopamine concentration.
-
Use the slope of this curve to convert the experimental current signals into dopamine concentration.
Visualizations
Experimental Workflow
Caption: Experimental workflow for FSCV with this compound.
Dopamine Reuptake Signaling Pathway
Caption: Dopamine reuptake and inhibition by this compound.
References
- 1. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced dopamine release by dopamine transport inhibitors described by a restricted diffusion model and fast scan cyclic voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fast Scan Cyclic Voltammetry to Assess Dopamine Function: From Circuits to Behavior | Springer Nature Experiments [experiments.springernature.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound [medbox.iiab.me]
- 9. This compound and its derivatives as possible tools for studying amine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEMP lab [depts.washington.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. scholarworks.uvm.edu [scholarworks.uvm.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mint.engin.umich.edu [mint.engin.umich.edu]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Monitoring Dopamine Responses to Potassium Ion and this compound by in vivo Microdialysis with Online Liquid Chromatography at One-Minute Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Dopamine Neurons with Nomifensine Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the electrophysiological investigation of dopamine (DA) neurons, with a specific focus on the application of Nomifensine, a potent dopamine reuptake inhibitor. The following sections offer comprehensive methodologies for both in vivo and in vitro preparations, quantitative data on this compound's effects, and visual diagrams of experimental workflows and signaling pathways.
Introduction to this compound and Dopamine Neuron Electrophysiology
This compound is a well-characterized catecholamine reuptake inhibitor with a strong affinity for the dopamine transporter (DAT).[1] Its primary mechanism of action involves blocking the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration and duration of action of dopamine.[2] Electrophysiological techniques are invaluable for studying the direct consequences of DAT blockade on the firing properties of dopamine neurons and the kinetics of dopamine release and uptake. These methods, including in vivo extracellular recordings and in vitro patch-clamp electrophysiology in brain slices, allow for the precise measurement of changes in neuronal activity and synaptic transmission following this compound application.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on dopamine neuron activity and dopamine dynamics as reported in the scientific literature.
Table 1: Effect of this compound on the Firing Rate of Dopamine Neurons
| Preparation | Animal Model | Dopamine Neuron Location | This compound Dose/Concentration | Effect on Firing Rate | Reference |
| In Vivo | Male Sprague-Dawley Rats | Ventral Tegmental Area (VTA) | 450 +/- 41 µg/kg (i.v.) | ED50 for inhibition | [1] |
| In Vivo | Male Sprague-Dawley Rats | Ventral Tegmental Area (VTA) | 5 mg/kg/day (s.c. minipumps) | Potent and significant inhibition after 2 days | [1] |
Table 2: Effect of this compound on Dopamine Uptake and Overflow
| Preparation | Animal Model | Brain Region | This compound Concentration | Effect | Reference |
| In Vitro Slices | Rat | Nucleus Accumbens (NAcc) | Not specified | Preferentially enhanced evoked dopamine overflow in slow-kinetic domains | [3] |
| In Vitro Slices | Rat | Dorsal Striatum (DS) & NAcc | Not specified | Significantly increased apparent K_M of DA clearance (~200% in DS, ~500% in NAcc) | [3][4] |
| In Vivo | Freely-moving Rats | Ventral Striatum | 7 mg/kg | Amplified spontaneous dopamine transients (increased amplitude and duration) | [5] |
| In Vivo | Rat | Nucleus Accumbens (NAc) | 10 mg/kg (i.p.) | Increased electrically evoked extracellular dopamine levels | [6] |
Experimental Protocols
Protocol 1: In Vivo Extracellular Recording of Dopamine Neurons
This protocol describes the methodology for performing in vivo single-unit extracellular recordings of ventral tegmental area (VTA) dopamine neurons in anesthetized rats, followed by the systemic administration of this compound.
1. Animal Preparation and Anesthesia:
-
Use adult male Sprague-Dawley rats (250-350 g).
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., chloral hydrate, 400 mg/kg, i.p., or isoflurane).
-
Mount the animal in a stereotaxic apparatus.
-
Maintain body temperature at 37°C with a heating pad.
2. Surgical Procedure:
-
Make a midline incision on the scalp and expose the skull.
-
Drill a small burr hole above the VTA at the appropriate stereotaxic coordinates (e.g., AP: -5.2 to -6.0 mm from bregma; ML: 0.4 to 0.8 mm from midline; DV: 7.0 to 8.5 mm from the skull surface).
-
Carefully remove the dura mater.
3. Electrophysiological Recording:
-
Lower a glass microelectrode (filled with 2 M NaCl, impedance 5-15 MΩ) into the VTA using a hydraulic microdrive.
-
Identify dopamine neurons based on their characteristic electrophysiological properties:
-
Slow, irregular, or bursting firing pattern (2-10 Hz).
-
Long duration action potentials (>2.5 ms).
-
A prominent negative-positive waveform.
-
-
Record baseline neuronal activity for at least 10-15 minutes to ensure stability.
4. This compound Administration:
-
Administer this compound intravenously (i.v.) through a lateral tail vein catheter.
-
For dose-response studies, administer increasing doses of this compound (e.g., starting from a low dose and incrementally increasing).
-
Record the firing rate of the dopamine neuron continuously before, during, and after this compound administration until the firing rate returns to baseline or stabilizes.
5. Data Analysis:
-
Analyze the firing rate (spikes/second) and bursting activity of the neuron.
-
Calculate the percent change in firing rate from baseline for each dose of this compound.
-
Determine the ED50 value for the inhibition of firing rate if a dose-response curve is generated.
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol details the preparation of acute midbrain slices and subsequent whole-cell patch-clamp recording of dopamine neurons to study the effects of bath-applied this compound.
1. Brain Slice Preparation:
-
Deeply anesthetize a young rodent (e.g., P14-P28 mouse or rat) with an appropriate anesthetic.
-
Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based or sucrose-based cutting solution to improve slice health.[7][8]
-
NMDG-HEPES aCSF (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2·2H2O, and 10 MgSO4·7H2O.[7]
-
-
Rapidly decapitate the animal and dissect the brain in the ice-cold cutting solution.
-
Mount the brain on a vibratome stage and cut coronal or horizontal slices (250-300 µm thick) containing the substantia nigra pars compacta (SNc) or VTA.
-
Transfer the slices to a recovery chamber containing the same cutting solution, incubated at 32-34°C for 10-15 minutes.[7]
-
Transfer the slices to a holding chamber with standard artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.
-
Standard aCSF (in mM): 126 NaCl, 2.5 KCl, 1.2 MgCl2, 2.4 CaCl2, 1.2 NaH2PO4, 25 NaHCO3, and 11 Glucose, bubbled with 95% O2 / 5% CO2.[9]
-
2. Whole-Cell Patch-Clamp Recording:
-
Place a slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at 32-34°C.
-
Visualize neurons in the SNc or VTA using infrared differential interference contrast (IR-DIC) microscopy.
-
Identify putative dopamine neurons based on their large, fusiform cell bodies.[9]
-
Pull patch pipettes from borosilicate glass (3-6 MΩ resistance) and fill with an appropriate internal solution.
-
K-Gluconate based internal solution (in mM): 125 K-gluconate, 10 KCl, 10 HEPES, 2 MgCl2, 4 ATP-Mg, 0.3 GTP-Na, 0.75 EGTA, 0.1 CaCl2, 10 Phosphocreatine-Na2.[9]
-
-
Establish a gigaseal (>1 GΩ) and then rupture the membrane to obtain the whole-cell configuration.
-
Confirm the dopaminergic phenotype by observing characteristic electrophysiological properties, such as a large hyperpolarization-activated cation current (Ih) and spontaneous pacemaker firing.[10]
3. This compound Application:
-
Record baseline membrane properties and firing activity in current-clamp mode or synaptic currents in voltage-clamp mode.
-
Bath-apply this compound at the desired concentration by dissolving it in the aCSF.
-
Allow sufficient time for the drug to equilibrate in the recording chamber.
-
Record the changes in the electrophysiological parameters of interest (e.g., firing rate, membrane potential, postsynaptic currents).
4. Data Analysis:
-
Analyze changes in firing frequency, action potential waveform, input resistance, and Ih current.
-
If studying synaptic transmission, analyze changes in the amplitude and frequency of spontaneous or evoked postsynaptic currents.
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound action at the dopamine synapse.
Experimental Workflow for In Vivo Electrophysiology
Caption: Workflow for in vivo recording of dopamine neurons with this compound.
Experimental Workflow for In Vitro Slice Electrophysiology
Caption: Workflow for in vitro slice recording with this compound application.
References
- 1. Effects of acute and sustained administration of the catecholamine reuptake inhibitor this compound on the firing activity of monoaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopaminergic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Region and Domain Dependent Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Region‐ and domain‐dependent action of this compound | Semantic Scholar [semanticscholar.org]
- 5. This compound amplifies subsecond dopamine signals in the ventral striatum of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patch-clamp recordings of SNpc dopamine neurons from midbrain slices [protocols.io]
- 10. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dopamine Transporter Binding Assay Using [³H]-Nomifensine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine transporter (DAT) is a critical component of the dopaminergic system, responsible for the reuptake of dopamine from the synaptic cleft back into presynaptic neurons.[1][2] This process terminates dopaminergic signaling and maintains dopamine homeostasis.[2] The DAT is a primary target for various therapeutic agents, including antidepressants and psychostimulants, as well as drugs of abuse like cocaine.[3] Therefore, the characterization of compounds that interact with the DAT is a crucial aspect of neuroscience research and drug development.[4]
Radioligand binding assays are a fundamental tool for studying the interaction of ligands with their target proteins.[5] This application note provides a detailed protocol for a dopamine transporter binding assay using radiolabeled Nomifensine ([³H]-Nomifensine). This compound is a potent inhibitor of the dopamine transporter, and its radiolabeled form allows for the direct measurement of binding to the DAT.[6] The protocols described herein are suitable for determining the affinity of [³H]-Nomifensine for the DAT (saturation binding) and for characterizing the potency of unlabeled test compounds in competing for this binding site (competition binding).
Signaling Pathway and Mechanism of Action
The dopamine transporter functions by cotransporting dopamine along with sodium and chloride ions from the extracellular space into the cytoplasm of the presynaptic neuron. This compound acts as a competitive inhibitor, binding to the DAT and blocking the reuptake of dopamine. This leads to an increase in the concentration and duration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Figure 1: Dopamine Transporter (DAT) mechanism and inhibition by this compound.
Experimental Protocols
The following protocols are designed for a 96-well plate format, but can be adapted for other formats. The assays can be performed using membranes prepared from cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT or CHO-hDAT) or from brain tissue rich in DAT, such as the striatum.[2][4][6]
Materials and Reagents
-
Radioligand: [³H]-Nomifensine (Specific Activity: 10-20 Ci/mmol)
-
Cell Membranes: Prepared from HEK293 or CHO cells stably expressing the human DAT, or rat striatal tissue.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Ligand: 10 µM Benztropine or 10 µM GBR 12909
-
Test Compounds: Stock solutions in a suitable solvent (e.g., DMSO).
-
96-well Filter Plates: GF/B or GF/C filter plates
-
Scintillation Cocktail
-
Microplate Scintillation Counter
Experimental Workflow Diagram
Figure 2: General workflow for the [³H]-Nomifensine DAT binding assay.
Protocol 1: Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]-Nomifensine at the dopamine transporter.
-
Plate Setup:
-
For each concentration of [³H]-Nomifensine, prepare triplicate wells for total binding and triplicate wells for non-specific binding.
-
-
Reagent Addition:
-
To all wells, add 50 µL of assay buffer.
-
To the non-specific binding wells, add 50 µL of 10 µM Benztropine. To the total binding wells, add 50 µL of assay buffer.
-
Add 50 µL of varying concentrations of [³H]-Nomifensine to the respective wells. A typical concentration range would be 0.1 to 50 nM.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (5-20 µg of protein per well) to all wells. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plates for 60-120 minutes at 4°C with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the incubation by rapid filtration through a 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Detection:
-
Allow the filter mats to dry completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of [³H]-Nomifensine.
-
Plot the specific binding (in fmol/mg protein) against the concentration of [³H]-Nomifensine.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.[7]
-
Protocol 2: Competition Binding Assay
This assay is used to determine the potency of unlabeled test compounds in inhibiting the binding of a fixed concentration of [³H]-Nomifensine to the DAT. The result is typically expressed as an IC50 value, which can be converted to an inhibition constant (Ki).[8]
-
Plate Setup:
-
Prepare triplicate wells for each concentration of the test compound. Include wells for total binding (no test compound) and non-specific binding.
-
-
Reagent Addition:
-
To all wells, add 50 µL of assay buffer.
-
To the non-specific binding wells, add 50 µL of 10 µM Benztropine. To all other wells, add 50 µL of varying concentrations of the test compound or vehicle for total binding. A typical concentration range for the test compound would be 10⁻¹¹ to 10⁻⁵ M.
-
Add 50 µL of a fixed concentration of [³H]-Nomifensine to all wells. The concentration should be close to its Kd value (e.g., 1-5 nM).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (5-20 µg of protein per well) to all wells. The final assay volume is 200 µL.
-
-
Incubation, Termination, and Detection:
-
Follow steps 3-5 from the Saturation Binding Assay protocol.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound relative to the total specific binding (in the absence of the competitor).
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-Nomifensine used and Kd is the dissociation constant of [³H]-Nomifensine determined from the saturation binding assay.[9]
-
Data Presentation
The following table summarizes typical binding affinities of this compound and other standard DAT inhibitors. These values can serve as a reference for validating assay performance.
| Compound | Radioligand | Preparation | Ki (nM) | IC50 (nM) |
| This compound | [³H]-Nomifensine | Rat Striatal Membranes | 80 (Kd) | - |
| This compound | [³H]-BTCP | Human DAT | - | 15 |
| 4-hydroxy-nomifensine | [³H]-Nomifensine | Rat Striatal Membranes | Potent competitor | - |
| Mazindol | [³H]-Nomifensine | Rat Striatal Membranes | Potent competitor | - |
| Benztropine | [³H]-Nomifensine | Rat Striatal Membranes | Potent competitor | - |
| Amfonelic acid | [³H]-Nomifensine | Rat Striatal Membranes | Potent competitor | - |
| Dopamine | [³H]-BTCP | Human DAT | - | 10000 |
| GBR 12909 | [³H]-BTCP | Human DAT | - | 5 |
| BTCP | [³H]-BTCP | Human DAT | - | 7.1 |
Note: Kd is the equilibrium dissociation constant determined from saturation binding. Ki is the inhibition constant and IC50 is the half-maximal inhibitory concentration, both determined from competition binding assays. Values are approximate and may vary depending on experimental conditions.[3][6]
Conclusion
The [³H]-Nomifensine binding assay is a robust and reliable method for studying the dopamine transporter. The protocols provided here offer a detailed guide for determining the affinity of ligands for the DAT and for screening and characterizing novel compounds. Careful attention to experimental detail and appropriate data analysis are essential for obtaining accurate and reproducible results. This assay is a valuable tool in the fields of neuropharmacology and drug discovery for identifying and optimizing new therapeutic agents targeting the dopaminergic system.
References
- 1. bioivt.com [bioivt.com]
- 2. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. revvity.com [revvity.com]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 6. Binding characteristics of the dopamine uptake inhibitor [3H]this compound to striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MPTP and Nomifensine Animal Models of Parkinson's Disease
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1] To investigate the disease's pathogenesis and evaluate potential therapeutics, researchers rely on animal models that replicate key features of PD. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is widely used to create such models, as it selectively destroys dopaminergic neurons and produces Parkinson's-like symptoms in various species, particularly mice.[2][3]
MPTP itself is not toxic but is metabolized into the active toxin 1-methyl-4-phenylpyridinium (MPP+) in the brain.[4][5] This conversion is facilitated by the enzyme monoamine oxidase B (MAO-B), primarily in astrocytes.[6][7] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[8][9] This selective uptake is the cornerstone of MPTP's specificity. Nomifensine is a potent dopamine reuptake inhibitor that blocks DAT.[10][11][12] In the context of the MPTP model, this compound serves as a critical experimental tool. By administering this compound prior to MPTP, researchers can block the uptake of MPP+ into dopaminergic neurons, thereby preventing neurotoxicity and confirming the essential role of DAT in the process.[8]
These application notes provide detailed protocols for inducing Parkinsonism in mice using MPTP and for investigating the neuroprotective effects of this compound. The protocols cover toxin administration, behavioral assessments, and post-mortem neurochemical and histological analyses.
Signaling Pathways and Mechanisms
MPTP Pathway of Neurotoxicity
The neurotoxicity of MPTP is a multi-step process that begins with its systemic administration and culminates in the death of dopaminergic neurons. After crossing the blood-brain barrier, MPTP is converted to its toxic metabolite, MPP+, which is then selectively transported into dopaminergic neurons. Inside the neuron, MPP+ disrupts mitochondrial function, leading to a cascade of events including energy failure, oxidative stress, and ultimately, apoptotic cell death.[4][13][14]
Mechanism of this compound Neuroprotection
This compound exerts its protective effect by directly competing with MPP+ for binding to the dopamine transporter (DAT). By occupying the transporter, this compound physically blocks the entry of the MPP+ toxin into the dopaminergic neuron. This prevents the initiation of the downstream toxic cascade, thereby preserving mitochondrial function and neuronal integrity.
Experimental Design and Workflow
A typical experiment involves acclimatizing the animals, dividing them into control and treatment groups, administering the compounds, and subsequently evaluating the effects through a series of behavioral and post-mortem analyses.
Quantitative Data Summary
The effects of MPTP administration are dose and regimen-dependent. The following tables summarize typical quantitative outcomes from MPTP studies.
Table 1: Comparison of MPTP Dosing Regimens and Neurochemical Outcomes in C57BL/6 Mice
| Regimen | Dosing Schedule | Time Post-MPTP | Striatal Dopamine Depletion (%) | Reference |
|---|---|---|---|---|
| Acute | 4 injections of 20 mg/kg, 2h apart | 7 days | ~90% | [13][15] |
| Sub-acute | 1 injection of 30 mg/kg, for 5 days | 21 days | 40-50% | [5][13] |
| Chronic | 1 injection of 3 mg/kg, daily for 35 doses | 2 weeks | Not specified, induces early-stage PD model | [16] |
| Chronic + Probenecid | 25 mg/kg MPTP + 250 mg/kg Probenecid, 5 days/week for 5 weeks | 3 weeks | 70-80% |[17] |
Table 2: Histological and Behavioral Outcomes in MPTP-Treated Mice
| Parameter | MPTP-Treated Group Outcome | Method | Reference |
|---|---|---|---|
| SNpc TH+ Neurons | ~58% decrease | Immunohistochemistry (TH Staining) | [18] |
| Striatal TH+ Fibers | Significant reduction in density | Immunohistochemistry (TH Staining) | [18] |
| Open Field Test | Decreased ambulatory time/distance | Automated activity monitoring | [18][19][20] |
| Rotarod Test | Decreased latency to fall | Rotarod apparatus | [18][19] |
| Pole Test | Increased time to turn and descend | Vertical pole apparatus |[18][21] |
Detailed Experimental Protocols
Note: All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC). MPTP is a human neurotoxin; strict safety protocols must be followed.[22][23]
Protocol 1: MPTP and this compound Administration (Sub-acute Model)
This protocol is designed to produce a moderate and stable dopaminergic lesion.
-
Animals: Male C57BL/6 mice, 8-10 weeks old. This strain is highly sensitive to MPTP.[6][13]
-
Housing: Group house animals with a 12h light/dark cycle and provide ad libitum access to food and water. Allow at least one week for acclimatization.
-
Reagents:
-
MPTP-HCl (Sigma-Aldrich): Dissolve in sterile 0.9% saline to a final concentration of 3 mg/mL. Prepare fresh daily.
-
This compound maleate (Sigma-Aldrich): Dissolve in sterile 0.9% saline to a final concentration of 2.5 mg/mL.
-
Vehicle: Sterile 0.9% saline.
-
-
Procedure:
-
Grouping: Randomly assign mice to three groups: Vehicle Control, MPTP, and this compound+MPTP.
-
This compound Pre-treatment: 30 minutes before each MPTP or saline injection, administer this compound (25 mg/kg, intraperitoneal, i.p.) to the this compound+MPTP group. Administer saline to the other groups.
-
Toxin Administration: Administer MPTP-HCl (30 mg/kg, i.p.) to the MPTP and this compound+MPTP groups once daily for five consecutive days.[5][13] Administer an equivalent volume of saline to the Vehicle Control group.
-
Monitoring: Monitor animals daily for weight loss and signs of distress. The acute toxicity of MPTP can sometimes cause mortality.[5]
-
Post-Lesion Period: Allow animals to recover for 21 days after the final injection to ensure the lesion is stabilized before proceeding with behavioral or terminal studies.[5][13]
-
Protocol 2: Behavioral Assessment - Rotarod Test
This test assesses motor coordination and balance.
-
Apparatus: An automated rotarod unit with a rotating rod (e.g., 3 cm diameter).
-
Training:
-
For 2-3 days prior to the baseline test, train the mice on the rotarod.
-
Place each mouse on the rod rotating at a low, constant speed (e.g., 4 rpm) for 1-2 minutes.
-
Repeat this 2-3 times per day for each mouse.
-
-
Testing Procedure:
-
Place the mouse on the rod and start the trial. The rod should accelerate from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall for each mouse. If a mouse clings to the rod and completes a full passive rotation, this is also counted as a fall.
-
Perform 3-4 trials per mouse with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the trials is used for analysis. MPTP-lesioned mice are expected to have a significantly shorter latency to fall compared to controls.[18][19]
-
Protocol 3: Neurochemical Analysis - HPLC
This protocol measures dopamine (DA) and its metabolites, DOPAC and HVA, in the striatum.
-
Tissue Collection:
-
At the designated endpoint (e.g., 21 days post-MPTP), deeply anesthetize the mouse and decapitate.
-
Rapidly dissect the brain on an ice-cold surface.
-
Isolate the striata, weigh them, and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the striatal tissue in a 10-fold volume of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., dihydroxybenzylamine).
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC-EC Analysis:
-
Inject the filtered sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
The mobile phase typically consists of a sodium phosphate buffer, methanol, EDTA, and an ion-pairing agent like sodium octyl sulfate.
-
Quantify the concentrations of DA, DOPAC, and HVA by comparing their peak areas to those of known standards, normalized to the internal standard and tissue weight.
-
Protocol 4: Histological Analysis - Tyrosine Hydroxylase (TH) Immunohistochemistry
This protocol visualizes and quantifies the loss of dopaminergic neurons in the SNpc.
-
Tissue Collection and Preparation:
-
Deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the dissected brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Cut coronal sections (e.g., 30-40 µm thick) through the entire SNpc using a cryostat or vibratome.
-
-
Immunostaining Procedure:
-
Rinse free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., with sodium citrate buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in PBS.
-
Permeabilize and block non-specific binding with a solution containing 0.3% Triton X-100 and 5% normal goat serum in PBS for 1-2 hours.
-
Incubate sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH, 1:1000 dilution).
-
The next day, rinse sections and incubate with a biotinylated goat anti-rabbit secondary antibody for 2 hours.
-
Rinse and incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
-
Develop the signal using 3,3'-diaminobenzidine (DAB) as a chromogen, which will produce a brown stain in TH-positive neurons.[15]
-
Mount the sections on slides, dehydrate, and coverslip.
-
-
Quantification:
-
Use stereological methods (e.g., the optical fractionator) with a microscope and appropriate software to obtain an unbiased estimate of the total number of TH-positive neurons in the SNpc.[24]
-
Compare the cell counts between the different experimental groups to determine the extent of neurodegeneration and the protective effect of this compound.
-
References
- 1. Histological changes in the substantia nigra in Parkinsonism model in male albino rat [mjmr.journals.ekb.eg]
- 2. go.drugbank.com [go.drugbank.com]
- 3. MPTP Parkinsonism and Implications for Understanding Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MPTP’s Pathway of Toxicity Indicates Central Role of Transcription Factor SP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. modelorg.com [modelorg.com]
- 6. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Dopaminergic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute effects of this compound on in vivo uptake and metabolism of dopamine, noradrenaline and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of the Behavioral and Neurochemical Characteristics in a Mice Model of the Premotor Stage of Parkinson’s Disease Induced by Chronic Administration of a Low Dose of MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. zgsydw.alljournal.ac.cn [zgsydw.alljournal.ac.cn]
- 19. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]
- 20. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
- 21. MPTP-induced parkinsonian model in mice: biochemistry, pharmacology and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for Nomifensine Stock Solutions in DMSO for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nomifensine is a potent and selective inhibitor of norepinephrine (NE) and dopamine (DA) reuptake, making it a valuable tool in neuroscience research, particularly in studies related to neurodegenerative diseases, addiction, and depression.[1][2] For in vitro experiments, proper preparation of stock solutions is critical to ensure accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for these applications.[3] These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in DMSO for various in vitro assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Solubility Data for this compound
| Parameter | Value | Source |
| Molecular Weight | 238.33 g/mol | [1] |
| Formula | C₁₆H₁₈N₂ | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (419.59 mM) | [1] |
| Solubility in DMSO | ~25 mg/mL | [3] |
| Solubility in Ethanol | ~10 mg/mL | [3] |
Note: The solubility of this compound in DMSO can be impacted by the hygroscopic nature of DMSO; it is recommended to use newly opened DMSO.[1]
Table 2: Inhibitory Activity of this compound
| Target | Assay Condition | IC₅₀ | Kᵢ | Source |
| Norepinephrine (NE) Uptake | Rat brain synaptosomes | 6.6 nM | 4.7 nM | [1] |
| Dopamine (DA) Uptake | Rat brain synaptosomes | 48 nM | 26 nM | [1] |
| Serotonin (5-HT) Uptake | Rat brain synaptosomes | 830 nM | 4000 nM | [1][4] |
| Dopamine (DA) Uptake | Human platelet-rich plasma | Significant inhibition at 10⁻⁶ M | - | [5][6] |
| Serotonin (5-HT) Uptake | Human platelet-rich plasma | Significant inhibition at ≥ 10⁻⁴ M | - | [5][6] |
Table 3: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Source |
| -20°C | 1 year | [1] |
| -80°C | 2 years | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.38 mg of this compound (Molecular Weight = 238.33 g/mol ).
-
Adding DMSO: Add the appropriate volume of high-purity DMSO to the tube containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 2.38 mg of this compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. If precipitation occurs, gentle warming in a 37°C water bath and/or sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1] Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in your chosen cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is low enough to not affect the cells or the assay. A final DMSO concentration of less than 0.5% is generally recommended for cell-based assays.[7]
-
Example Dilution for a 10 µM Working Solution:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution), add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
The final DMSO concentration in this working solution will be 0.1%.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This allows for the differentiation of the effects of the compound from any effects of the solvent.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment.[8]
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Mechanism of action of this compound at the synapse.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The pharmacology of this compound ( Merital) [this compound.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound and its derivatives as possible tools for studying amine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound in vitro on uptake of 5-hydroxytryptamine and dopamine into human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound in vitro on uptake of 5-hydroxytryptamine and dopamine into human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Intravenous Administration of Nomifensine in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous (IV) administration of nomifensine in preclinical research settings. The information compiled herein is intended to guide the design and execution of studies investigating the pharmacokinetics, pharmacodynamics, and safety of this compound in various animal models.
Introduction
This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI) that has been investigated for its antidepressant properties.[1][2] In preclinical research, intravenous administration is a critical route for establishing the fundamental pharmacokinetic profile of a drug, assessing its abuse potential, and investigating its mechanism of action without the confounding factors of oral absorption.[3][4] These protocols and notes are designed to provide a framework for conducting such studies with this compound.
Mechanism of Action
This compound primarily exerts its effects by blocking the reuptake of norepinephrine (NE) and dopamine (DA) from the synaptic cleft, thereby increasing the concentration and duration of action of these neurotransmitters.[1] This dual-inhibition mechanism is central to its pharmacological activity.
Caption: this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of this compound (Intravenous Administration)
| Species | Dose (mg/kg) | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Cmax | AUC | Reference |
| Human | 75 mg (total) | ~2 hours | - | - | - | - | [5] |
| Human | 100 mg (total) | - | - | - | - | - | [6] |
| Rat | 1 | - | - | - | - | - | [4] |
| Dog | 1 | - | - | - | - | - | [4] |
| Monkey | 1 | - | - | - | - | - | [4] |
Table 2: In Vitro Transporter Inhibition Profile of this compound
| Transporter | IC50 (nM) | Ki (nM) | Species | Reference |
| Dopamine (DAT) | 48 | 26 | Rat | MedchemExpress |
| Norepinephrine (NET) | 6.6 | 4.7 | Rat | MedchemExpress |
| Serotonin (SERT) | 830 | 4000 | Rat | MedchemExpress |
Table 3: Preclinical Safety and Toxicity Data (this compound)
| Species | Route | Dose | Observation | Reference |
| General | - | - | Low potential for cardiovascular and anticholinergic side effects. | [4] |
| General | - | - | Low toxicity and wide therapeutic range. | [1] |
| Mouse (Metabolite M1) | Oral | LD50: 1100 mg/kg | - | [7] |
Experimental Protocols
Vehicle Formulation for Intravenous Administration
For preclinical studies, this compound, which has poor water solubility, requires an appropriate vehicle for intravenous administration. A common strategy for such compounds is the use of a co-solvent system.
Protocol:
-
Primary Solvent: Weigh the required amount of this compound maleate.
-
Co-solvent System: A potential vehicle for poorly soluble compounds is a mixture of N,N-Dimethylacetamide (DMA), Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG-400). A suggested starting ratio is 20% DMA, 40% PG, and 40% PEG-400.[8]
-
Solubilization: Dissolve the this compound in the DMA component first.
-
Mixing: Gradually add the PG and PEG-400 while continuously stirring or vortexing until a clear solution is obtained.
-
Final Preparation: The final formulation should be sterile-filtered through a 0.22 µm syringe filter before administration.
-
Control: The vehicle alone should be used as a control in all experiments.
Intravenous Administration in Rodents
The following protocol describes a general procedure for intravenous bolus injection in rats or mice. For continuous infusion studies, a surgically implanted catheter connected to an infusion pump is required.
Caption: Experimental workflow for IV administration.
Protocol:
-
Animal Model: Use appropriate strains of rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6, CD-1).
-
Acclimatization: Allow animals to acclimate to the housing facility for at least 3-5 days before the experiment.
-
Dose Preparation: Prepare the this compound formulation as described in section 4.1. The final concentration should be calculated based on the desired dose and the animal's body weight.
-
Restraint: Place the animal in a suitable restrainer.
-
Vein Dilation: For tail vein injections, warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Swab the injection site with 70% ethanol. Insert a 27-30 gauge needle into the vein and slowly inject the this compound solution. The injection volume should be appropriate for the animal's size (e.g., up to 5 ml/kg for rats, 10 ml/kg for mice as a general guideline, but should be minimized).
-
Observation: Monitor the animal for any immediate adverse reactions.
-
Post-procedure Care: Return the animal to its home cage and monitor for any delayed effects.
Intravenous Self-Administration in Rats
This protocol outlines the key steps for assessing the reinforcing properties of this compound using an intravenous self-administration paradigm.
Protocol:
-
Surgical Catheter Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant a chronic indwelling catheter into the jugular vein, with the external end exiting dorsally between the scapulae.
-
Allow the animal to recover for at least 5-7 days post-surgery.
-
Maintain catheter patency by flushing daily with a sterile saline solution containing heparin.
-
-
Apparatus:
-
Use standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to the rat's catheter.
-
-
Acquisition Phase:
-
Place the rat in the operant chamber for daily sessions (e.g., 2 hours).
-
Program one lever as "active" and the other as "inactive".
-
A press on the active lever will trigger the infusion pump to deliver a single dose of this compound (e.g., 0.1-0.5 mg/kg/infusion) and activate a cue light.
-
Presses on the inactive lever will have no consequence.
-
Continue daily sessions until a stable pattern of responding is established (typically more responses on the active lever than the inactive lever).
-
-
Data Analysis:
-
Record the number of infusions per session, and the number of presses on both the active and inactive levers.
-
An increase in active lever pressing over time and a significant difference between active and inactive lever presses indicate that this compound has reinforcing effects.
-
Safety and Toxicology Considerations
Preclinical safety evaluation is crucial to identify potential adverse effects.
-
Cardiovascular Safety: Given this compound's mechanism of action, monitoring cardiovascular parameters (heart rate, blood pressure, ECG) is important, especially in non-rodent species like dogs.[1][4]
-
Central Nervous System (CNS) Effects: Observe for behavioral changes such as increased locomotor activity, stereotypy, or convulsions, particularly at higher doses.
-
General Toxicity: Conduct dose-range finding studies to determine the maximum tolerated dose (MTD).[9]
Caption: Logical flow from administration to effect.
Conclusion
The intravenous administration of this compound in preclinical models is a valuable tool for characterizing its pharmacological profile. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust and reproducible studies. Careful consideration of experimental design, particularly in relation to vehicle formulation and safety monitoring, is essential for obtaining high-quality data.
References
- 1. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravenous self-administration of this compound in rats: implications for abuse potential in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound: a review of animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological and biochemical studies with three metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. api.upums.ac.in [api.upums.ac.in]
Application Notes and Protocols: Utilizing Nomifensine to Elucidate Dopamine Kinetics in Striatal Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Nomifensine, a potent dopamine reuptake inhibitor, in conjunction with fast-scan cyclic voltammetry (FSCV) to investigate dopamine kinetics in ex vivo striatal brain slices. This powerful combination allows for the precise measurement of dopamine release and uptake dynamics, offering valuable insights into dopaminergic neurotransmission and the effects of novel psychoactive compounds.
Introduction
Dopamine (DA) is a critical neurotransmitter involved in motor control, motivation, reward, and cognition. Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, addiction, and schizophrenia. The dopamine transporter (DAT) is a key regulator of DA signaling, responsible for the reuptake of extracellular DA back into the presynaptic neuron, thus terminating its action.
This compound is a selective and potent inhibitor of DAT, making it an invaluable pharmacological tool for studying the role of dopamine uptake in shaping synaptic transmission.[1][2][3][4][5] By blocking DAT, this compound prolongs the presence of dopamine in the synaptic cleft, leading to an amplification of dopaminergic signals.[6] This property allows researchers to isolate and study the processes of dopamine release and investigate the consequences of impaired uptake.
Fast-scan cyclic voltammetry (FSCV) is an electrochemical technique with high temporal and spatial resolution, enabling the sub-second detection of dopamine concentration changes in brain tissue.[7][8][9] When applied to striatal brain slices, FSCV can measure electrically evoked dopamine release and its subsequent clearance by DAT. The combination of this compound and FSCV provides a robust experimental paradigm to quantify the kinetic parameters of dopamine neurotransmission.
Key Experimental Protocols
Preparation of Acute Striatal Slices
This protocol outlines the procedure for obtaining viable striatal brain slices from rodents.
Materials:
-
Rodent (mouse or rat)
-
Sucrose-based artificial cerebrospinal fluid (aCSF), ice-cold and oxygenated (95% O2 / 5% CO2)
-
Standard aCSF, oxygenated (95% O2 / 5% CO2)
-
Vibratome
-
Dissection tools (scissors, forceps, spatula)
-
Beakers and recovery chamber
Protocol:
-
Anesthetize the rodent and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold, oxygenated sucrose-aCSF for approximately 2-3 minutes to chill and firm the tissue.
-
Mount the brain onto the vibratome stage and prepare coronal slices (typically 300-400 µm thick) containing the striatum.[10]
-
Transfer the slices to a recovery chamber containing oxygenated standard aCSF at 32-34°C for at least 30 minutes.
-
After the recovery period, maintain the slices at room temperature in oxygenated aCSF until they are transferred to the recording chamber.
Fast-Scan Cyclic Voltammetry (FSCV) Recordings
This protocol details the setup and execution of FSCV to measure dopamine release and uptake.
Materials:
-
FSCV recording system (e.g., EI-400)
-
Carbon-fiber microelectrode
-
Ag/AgCl reference electrode
-
Bipolar stimulating electrode
-
Recording chamber with perfusion system
-
Data acquisition software
Protocol:
-
Transfer a striatal slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 1-2 mL/min).
-
Lower the carbon-fiber microelectrode and the stimulating electrode into the dorsal striatum (caudate-putamen) of the slice. Position the stimulating electrode approximately 100 µm from the recording electrode.
-
Apply a triangular voltage waveform to the carbon-fiber microelectrode (e.g., -0.4 V to +1.2 V and back to -0.4 V at a scan rate of 400 V/s) to detect dopamine.[9][10]
-
Deliver a single electrical pulse (e.g., monophasic, 400 µA, 2 ms duration) through the stimulating electrode to evoke dopamine release.
-
Record the resulting changes in extracellular dopamine concentration. Establish a stable baseline of evoked dopamine release by stimulating every 5 minutes for at least three consecutive recordings with less than 10% variation in peak height.[10]
Application of this compound
This protocol describes how to apply this compound to study its effects on dopamine kinetics.
Materials:
-
This compound maleate salt
-
aCSF for drug solution preparation
Protocol:
-
Prepare a stock solution of this compound in distilled water or aCSF. Further dilute the stock solution in aCSF to the desired final concentration (e.g., 1-10 µM).
-
After establishing a stable baseline of evoked dopamine release, switch the perfusion to the aCSF containing this compound.
-
Continue to electrically stimulate and record dopamine release every 5 minutes during the drug application to observe the time course of the drug's effect.
-
Allow sufficient time (typically 15-30 minutes) for the drug effect to reach a steady state.
-
(Optional) A washout period can be included by switching the perfusion back to drug-free aCSF to assess the reversibility of the drug's effects.
Data Presentation and Analysis
The primary effects of this compound on dopamine kinetics are an increase in the peak concentration of evoked dopamine and a slowing of the dopamine clearance rate. These changes can be quantified by analyzing the FSCV data.
| Parameter | Description | Expected Effect of this compound |
| Peak [DA]o | The maximum extracellular dopamine concentration reached after stimulation. | Increase |
| Tau (τ) | The time constant of the decay phase of the dopamine signal, representing the rate of dopamine uptake. | Increase |
| Vmax | The maximal rate of dopamine uptake by DAT. | No direct change, but the apparent uptake rate will be reduced. |
| Km | The Michaelis-Menten constant, representing the substrate concentration at which the uptake rate is half of Vmax. | Apparent Km will be increased. |
Note: The table summarizes the expected qualitative effects. Quantitative values will depend on the specific experimental conditions, including this compound concentration and brain region.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying dopamine kinetics with this compound.
Mechanism of this compound Action
Caption: this compound blocks the dopamine transporter (DAT).
Effect of this compound on Dopamine Signaling
Caption: Logical flow of this compound's effect on dopamine signaling.
Conclusion
The combination of this compound and fast-scan cyclic voltammetry in striatal slices offers a powerful and precise method for investigating the kinetics of dopamine neurotransmission. These protocols and application notes provide a framework for researchers to study the fundamental processes of dopamine release and uptake, and to screen the effects of novel compounds on the dopaminergic system. The detailed methodologies and expected outcomes described herein will aid in the design and execution of robust experiments, ultimately contributing to a deeper understanding of dopamine's role in health and disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Acute effects of this compound on in vivo uptake and metabolism of dopamine, noradrenaline and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopaminergic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and its derivatives as possible tools for studying amine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound amplifies subsecond dopamine signals in the ventral striatum of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [en.bio-protocol.org]
- 9. Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Video: Presynaptic Dopamine Dynamics in Striatal Brain Slices with Fast-scan Cyclic Voltammetry [app.jove.com]
Troubleshooting & Optimization
Technical Support Center: Nomifensine Stability and Degradation in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nomifensine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability of this compound in aqueous solutions.
Disclaimer: Published data on the specific degradation kinetics and pathways of this compound in simple aqueous solutions under various stress conditions (e.g., pH, temperature, light) is limited. Much of the available information pertains to its metabolic instability. The following guidance is based on general principles of pharmaceutical stability testing and the known chemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in aqueous solutions?
A1: this compound is known to be relatively unstable in aqueous solutions. Its N-glucuronide metabolite is particularly labile and can readily hydrolyze back to the parent this compound molecule[1]. While specific kinetics are not well-documented in publicly available literature, hydrolysis is a primary degradation pathway to consider.
Q2: How does pH affect the stability of this compound solutions?
Q3: Is this compound sensitive to light?
A3: The photostability of this compound in aqueous solutions has not been extensively reported. However, many pharmaceutical compounds with aromatic rings and amine groups are susceptible to photodegradation[5][6][7][8]. It is recommended to protect this compound solutions from light unless photostability has been experimentally confirmed for your specific conditions.
Q4: What are the likely degradation products of this compound in an aqueous solution?
A4: Based on its chemical structure and known metabolic pathways, potential degradation products could arise from:
-
Hydrolysis: Cleavage of the ether linkage or other susceptible bonds.
-
Oxidation: The aromatic amine and the tetrahydroisoquinoline ring system are potential sites for oxidation.
-
Photodegradation: Light exposure could lead to the formation of various photo-products.
The primary metabolites identified in vivo include N-glucuronides, 4'-hydroxy this compound, 4'-hydroxy-3'-methoxy this compound, and 3'-hydroxy-4'-methoxy this compound[9]. These may serve as reference points for identifying potential degradation products in chemical stability studies.
Troubleshooting Guides
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram of a freshly prepared this compound solution. | 1. Degradation of the this compound raw material. 2. Rapid degradation in the prepared solution due to inappropriate pH or solvent. 3. Contamination of the solvent or glassware. | 1. Verify the purity of the this compound standard using a certificate of analysis and by running a fresh standard. 2. Prepare the solution in a buffered mobile phase at a slightly acidic pH (e.g., pH 4-5) and analyze immediately. 3. Use high-purity solvents and meticulously clean all glassware. |
| Loss of this compound concentration over a short period in solution. | 1. Hydrolysis of this compound. 2. Adsorption to the container surface. 3. Photodegradation if exposed to light. | 1. Adjust the pH of the solution to a range where stability is expected to be higher (typically slightly acidic) and store at reduced temperatures (e.g., 2-8 °C). 2. Use silanized glass or polypropylene containers to minimize adsorption. 3. Protect the solution from light by using amber vials or covering the container with aluminum foil. |
| Inconsistent results in stability studies. | 1. Inconsistent preparation of solutions (pH, concentration). 2. Fluctuations in storage conditions (temperature, light exposure). 3. Non-validated analytical method. | 1. Use calibrated equipment and follow a strict SOP for solution preparation. 2. Use calibrated and monitored stability chambers. 3. Develop and validate a stability-indicating analytical method (see Experimental Protocols section). |
Data Presentation
Table 1: Summary of Known this compound Metabolites (In-Vivo)
| Metabolite | Metabolic Reaction | Reference |
| This compound-N-glucuronide | Glucuronidation | [1] |
| 4'-hydroxythis compound | Hydroxylation | [9] |
| 4'-hydroxy-3'-methoxythis compound | Hydroxylation and Methylation | [9] |
| 3'-hydroxy-4'-methoxythis compound | Hydroxylation and Methylation | [9] |
Note: This table summarizes in-vivo metabolites, which can provide insights into potential degradation products in chemical stability studies.
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Aqueous Solution
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound maleate
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
If significant degradation occurs rapidly, perform the study at a lower temperature or for a shorter duration.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a solution of this compound in an oven at 60°C.
-
Analyze samples at appropriate time points.
-
-
Photodegradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at appropriate time points.
-
-
HPLC Analysis: Analyze all samples using a suitable HPLC method. The method should be capable of separating the parent this compound peak from any degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer is a common starting point for such analyses[10][11].
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. Kinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 5. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science.lpnu.ua]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of UV Radiation on the Degradation of Pharmaceutical Formulations Containing Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of this compound after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
Solubility issues of Nomifensine in physiological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Nomifensine in physiological buffers.
I. Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: this compound, as a free base, has low aqueous solubility. One predicted value for its water solubility is 0.318 mg/mL.[1] The maleate salt of this compound shows slightly better solubility in water, at approximately 2.2 mg/mL, which may require sonication to achieve.[2] In physiological buffers such as Phosphate-Buffered Saline (PBS) at pH 7.2, this compound is described as being only slightly or partially soluble.[3]
Q2: Why is this compound poorly soluble in physiological buffers (e.g., PBS pH 7.4)?
A2: this compound is a basic compound with a pKa of 8.8.[1] At a physiological pH of 7.4, which is below its pKa, a significant portion of the this compound molecules will be in their protonated (ionized) form. While the ionized form is generally more water-soluble, the overall solubility in neutral buffers remains low. This is likely due to the physicochemical properties of the un-ionized form and the overall molecular structure.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Due to its limited aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of at least 100 mg/mL for the free base and ≥ 80 mg/mL for the maleate salt.[2] Other suitable organic solvents include ethanol and dimethylformamide (DMF).[3]
Q4: How stable are this compound stock solutions and working solutions?
A4: this compound stock solutions in DMSO are stable for up to 2 years when stored at -80°C.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous working solutions of this compound are generally considered unstable and should be prepared fresh for each experiment.
Q5: Can I dissolve this compound directly in my cell culture medium or physiological buffer?
A5: Direct dissolution of this compound powder in aqueous buffers or media is not recommended and will likely result in incomplete dissolution and inaccurate concentrations. The recommended method is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous medium to the final desired concentration.
II. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed upon dilution of DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Ensure the final concentration is within the known soluble range for aqueous solutions.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on the experimental system.- Use a formulation with solubilizing agents like PEG300 and Tween-80, especially for in vivo studies. |
| The residual organic solvent is not well tolerated by the buffer, causing the compound to crash out. | - Ensure vigorous mixing or vortexing immediately after adding the DMSO stock to the aqueous buffer.- Warm the aqueous buffer to 37°C before adding the DMSO stock, as this can sometimes improve solubility. | |
| Inconsistent experimental results. | Inaccurate concentration of this compound due to incomplete dissolution. | - Always prepare a stock solution in a suitable organic solvent first.- Visually inspect the solution for any undissolved particles before use.- Prepare fresh working solutions for each experiment from a stable, frozen stock. |
| Degradation of this compound in the aqueous working solution. | - Prepare working solutions immediately before use.- Avoid storing aqueous solutions of this compound, even for short periods. | |
| Difficulty dissolving this compound maleate in water. | Slow dissolution kinetics. | - Use sonication to aid the dissolution of this compound maleate in water. |
III. Data Presentation: Solubility of this compound
| Solvent | Form | Solubility | Reference |
| Water (Predicted) | Free Base | 0.318 mg/mL | [1] |
| Water | Maleate Salt | 2.2 mg/mL (with sonication) | [2] |
| PBS (pH 7.2) | Free Base | "Slightly soluble" / "Partially soluble" | [3] |
| DMSO | Free Base | ≥ 100 mg/mL | |
| DMSO | Maleate Salt | ≥ 80 mg/mL | [2] |
| Ethanol | Free Base | ~10 mg/mL | [3] |
| DMF | Free Base | ~25 mg/mL | [3] |
IV. Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound (free base or maleate salt) powder in a suitable container.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term stability (up to 2 years).
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Serially dilute the DMSO stock solution in your cell culture medium or physiological buffer to the desired final concentration. It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your assay is low (typically <0.5%) and that you have a vehicle control with the same final DMSO concentration.
-
Fresh Preparation: Prepare the working solution fresh for each experiment and do not store it.
V. Mandatory Visualizations
Diagram 1: Factors Influencing this compound Solubility
Caption: Logical relationship of factors affecting this compound's solubility.
Diagram 2: Experimental Workflow for Preparing this compound Working Solutions
Caption: Recommended workflow for preparing this compound solutions.
Diagram 3: this compound's Mechanism of Action Signaling Pathway
Caption: Signaling pathway showing this compound's inhibition of DAT and NET.
References
Technical Support Center: Overcoming Nomifensine-Induced Toxicity in Primary Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential Nomifensine-induced toxicity in primary neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected neuronal death after treating our primary cultures with this compound. What are the potential causes?
A1: this compound-induced neurotoxicity in primary neuronal cultures can stem from two primary, hypothetical mechanisms:
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Dopamine-Mediated Oxidative Stress: this compound is a potent dopamine reuptake inhibitor. By blocking the dopamine transporter (DAT), it increases the concentration of extracellular dopamine. Dopamine can auto-oxidize, generating reactive oxygen species (ROS) and quinones, which can induce oxidative stress and subsequent neuronal apoptosis.
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Formation of Toxic Metabolites: this compound possesses an aromatic amine group, a chemical structure known to be susceptible to metabolic activation into reactive, toxic metabolites.[1] These metabolites can potentially cause direct cellular damage. In vitro studies have identified several monooxygenated metabolites of this compound formed by cytochrome P450 enzymes.
Q2: How can we determine which toxicity mechanism is at play in our cultures?
A2: A systematic approach can help elucidate the primary toxicity pathway:
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To investigate dopamine-mediated toxicity:
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Co-treat with a dopamine receptor antagonist to see if it mitigates the toxicity.
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Measure extracellular dopamine levels in your culture supernatant.
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Assess markers of oxidative stress (e.g., ROS production, lipid peroxidation).
-
-
To investigate metabolite-driven toxicity:
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If possible, test known metabolites of this compound for their direct toxicity.
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Modulate the activity of cytochrome P450 enzymes in your culture system, if applicable, to see if it alters the toxicity profile.
-
Q3: What are the initial signs of this compound-induced toxicity in primary neuronal cultures?
A3: Early indicators of neurotoxicity can include:
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Changes in neuronal morphology (e.g., neurite blebbing, retraction, or fragmentation).
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Reduced cell viability and attachment.
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Increased markers of apoptosis (e.g., caspase activation, DNA fragmentation).
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Altered neuronal network activity (if using microelectrode arrays).
Troubleshooting Guides
Problem 1: Increased Neuronal Death and Signs of Oxidative Stress
If you observe neuronal death accompanied by increased ROS levels after this compound treatment, the following steps may help mitigate the toxicity.
Troubleshooting Steps:
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Co-administration of Antioxidants: Supplement your culture medium with antioxidants to counteract oxidative stress.
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Dopamine Receptor Antagonism: If the toxicity is mediated by excessive dopamine signaling, co-incubation with a dopamine receptor antagonist may be protective.
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Optimize this compound Concentration: Perform a dose-response curve to determine the lowest effective concentration of this compound that achieves the desired dopamine reuptake inhibition without causing significant toxicity.
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Control for Dopamine Concentration: If your experimental design allows, consider using a lower concentration of L-DOPA (if used to stimulate dopamine release) to reduce the total amount of available dopamine.
| Antioxidant | Typical Working Concentration | Putative Mechanism of Action |
| N-acetylcysteine (NAC) | 1-10 mM | Precursor to glutathione, a major intracellular antioxidant. |
| Trolox (a water-soluble vitamin E analog) | 25-100 µM | Scavenges free radicals. |
| Ascorbic Acid (Vitamin C) | 50-200 µM | Reduces oxidative stress. |
| Catalase | 100-500 U/mL | Decomposes hydrogen peroxide. |
Problem 2: Neuronal Toxicity without Significant Oxidative Stress
If you observe neuronal death without a corresponding increase in ROS, the toxicity might be due to the direct effects of this compound or its metabolites.
Troubleshooting Steps:
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Wash-out Experiments: After an initial incubation with this compound, wash the cultures and replace with fresh medium. This can help determine if the toxicity is due to the continuous presence of the compound or an irreversible initial event.
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Serum-Free vs. Serum-Containing Media: The presence of serum can influence drug metabolism. Compare toxicity in serum-free and serum-containing media to see if it alters the outcome.
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Assess Mitochondrial Health: Investigate for signs of mitochondrial dysfunction, such as a decrease in mitochondrial membrane potential, which can be an indicator of direct toxicity.
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Apoptosis Pathway Analysis: Determine if the cell death is apoptotic by measuring the activation of caspases and the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture from Rat Embryos
This protocol is adapted from established methods for isolating and culturing primary cortical neurons.[1][2]
Materials:
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Timed-pregnant Sprague Dawley rat (E18)
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DMEM (high glucose)
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Neurobasal medium supplemented with B27 and GlutaMAX
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Papain and DNase I
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Poly-D-lysine coated culture plates/coverslips
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Sterile dissection tools
Procedure:
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Euthanize the pregnant rat according to approved institutional protocols and dissect the E18 embryos.
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Isolate the cerebral cortices from the embryonic brains in ice-cold Hank's Balanced Salt Solution (HBSS).
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Mince the cortical tissue and digest with papain (20 U/ml) and DNase I (10 µg/ml) at 37°C for 15-20 minutes.
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Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
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Plate the cells on Poly-D-lysine coated culture vessels at a desired density (e.g., 1.5 x 10^5 cells/cm²) in DMEM.
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After 4-6 hours, replace the plating medium with pre-warmed Neurobasal medium supplemented with B27 and GlutaMAX.
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Maintain the cultures at 37°C in a humidified 5% CO2 incubator, performing half-media changes every 2-3 days.
Protocol 2: Assessment of Cell Viability using MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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96-well culture plates
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Plate reader
Procedure:
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Plate primary neurons in a 96-well plate and treat with this compound and/or other compounds as required.
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After the treatment period, add 10 µl of MTT solution to each well.
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Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.
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Add 100 µl of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that fluoresces upon oxidation by ROS.[3][4]
Materials:
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DCFH-DA stock solution (e.g., 10 mM in DMSO)
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HBSS or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Culture and treat neurons in a suitable format (e.g., 96-well plate or on coverslips).
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Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in pre-warmed HBSS.
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Remove the culture medium and wash the cells once with HBSS.
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Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C, protected from light.
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Wash the cells twice with HBSS to remove excess probe.
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Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.
Protocol 4: Assessment of Mitochondrial Membrane Potential using JC-1
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner.[5][6]
Materials:
-
JC-1 dye
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Culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Culture and treat neurons as required.
-
Prepare a working solution of JC-1 (e.g., 2-5 µM) in pre-warmed culture medium.
-
Incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C.
-
Wash the cells with warm PBS or culture medium.
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Measure the fluorescence. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low membrane potential, JC-1 remains as monomers and emits green fluorescence (~530 nm).
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The ratio of red to green fluorescence is used as an indicator of mitochondrial health.
Protocol 5: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[7][8]
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (containing a specific caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)
-
Cell lysis buffer
-
Plate reader
Procedure:
-
After treatment, lyse the cultured neurons using the provided lysis buffer.
-
Quantify the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate to each well.
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Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader. The signal is proportional to the caspase-3 activity.
Protocol 6: Western Blot for Bax and Bcl-2
This protocol allows for the semi-quantitative analysis of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[9]
Materials:
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RIPA buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated neurons in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. The Bax/Bcl-2 ratio can be used as an indicator of apoptotic propensity.
Visualizations
References
- 1. A Modified Technique for Culturing Primary Fetal Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons [bio-protocol.org]
- 4. Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2 [help.imageanalyst.net]
- 5. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caspase3 assay [assay-protocol.com]
- 8. Caspase-3 activity assay [bio-protocol.org]
- 9. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nomifensine for In Vivo Microdialysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nomifensine in in vivo microdialysis studies. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for local administration via retrodialysis?
A common starting concentration for this compound administered through the microdialysis probe (retrodialysis) is 10 μM.[1][2][3][4] This concentration has been shown to be effective in characterizing the pharmacokinetics of the dopamine response in the rat striatum.[1][2][3] However, the optimal concentration can vary depending on the specific brain region, the research question, and the animal model. It is advisable to perform a dose-response study to determine the most effective concentration for your experimental setup.
Q2: How should I prepare the this compound solution for my microdialysis experiment?
This compound maleate should be dissolved in artificial cerebrospinal fluid (aCSF) to the desired concentration.[1] Concentrated stock solutions (e.g., 1 mM) can be prepared, pH-adjusted to 6.5–7.0 if necessary, and stored at -80°C.[5] Working solutions should be prepared fresh daily by diluting the stock solution in aCSF.[5]
Q3: What is the mechanism of action of this compound in the context of microdialysis studies?
This compound is a dopamine and norepinephrine reuptake inhibitor.[6][7] In microdialysis studies, it is often used to increase extracellular dopamine levels by blocking the dopamine transporter (DAT), thereby preventing the reuptake of dopamine from the synaptic cleft.[6] This allows for the study of dopamine dynamics and the effects of other pharmacological agents on the dopaminergic system.
Q4: How long should the stabilization period be after probe insertion before introducing this compound?
An initial equilibration period of at least 120 minutes after probe insertion is recommended before collecting baseline samples and introducing any pharmacological agents like this compound.[8] This allows the tissue to recover from the initial insertion trauma and for neurotransmitter levels to stabilize. Some protocols suggest a 2-3 hour equilibration period.[9]
Q5: Can I administer this compound systemically instead of through the probe?
Yes, systemic administration (e.g., intraperitoneal injection) is another option. One study reported using a 20 mg/kg dose of this compound in rats to study its effects on dopamine release in the striatum.[6] Keep in mind that systemic administration will have widespread effects, unlike the localized effects of retrodialysis. The oral bioavailability of the active form of this compound is limited (less than 30%).[7]
Troubleshooting Guide
Issue 1: Low or no detectable increase in dopamine after this compound administration.
-
Possible Cause 1: Incorrect Probe Placement.
-
Solution: Verify the stereotaxic coordinates for your target brain region. Histological verification post-experiment is crucial to confirm probe placement.
-
-
Possible Cause 2: Ineffective this compound Concentration.
-
Possible Cause 3: Depleted Dopamine Stores.
-
Possible Cause 4: Poor Probe Recovery.
-
Solution: The efficiency of the microdialysis probe in recovering analytes from the extracellular fluid can vary. Calibrate your probe in vivo to determine its recovery rate. Factors like perfusion flow rate and membrane length can affect recovery.[12] Slower flow rates generally lead to better recovery.[12]
-
Issue 2: High variability in baseline dopamine levels.
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Possible Cause 1: Insufficient Equilibration Time.
-
Possible Cause 2: Animal Stress.
-
Solution: Stress can significantly impact dopamine levels. Ensure the animal is properly habituated to the experimental setup and handle it gently to minimize stress.
-
-
Possible Cause 3: Inflammation around the probe.
Issue 3: Degradation of dopamine in collected dialysate samples.
-
Possible Cause 1: Dopamine Instability.
-
Solution: Dopamine is prone to oxidation and degradation in aqueous solutions, especially in aCSF.[12] Analyze samples immediately after collection using online liquid chromatography systems if possible.[1][2][3] If immediate analysis is not feasible, add antioxidants (e.g., ascorbic acid) to the collection vials and store samples at -80°C. However, even at -80°C, some degradation can occur in aCSF.[12]
-
-
Possible Cause 2: High pH of the Perfusate.
Quantitative Data Summary
Table 1: this compound Concentrations and Effects on Dopamine in Rat Striatum
| Administration Route | This compound Concentration/Dose | Perfusion Fluid | Animal Model | Key Finding | Reference |
| Retrodialysis | 10 μM | aCSF | Awake, freely moving Sprague-Dawley rats | Characterization of dopamine response pharmacokinetics. | [1][2][3][4] |
| Systemic (i.p.) | 20 mg/kg | Not Applicable | Rats | 320% increase in basal dopamine efflux. | [6] |
| Retrodialysis | 5 μM | aCSF with varying concentrations of 13C6-DA | Rats | Decreased dopamine extraction fraction (Ed) by 30%. | [11] |
| Perfusate | 800 μM | Brain Perfusate | Honey Bees | Slowed dopamine reuptake. | [10] |
Table 2: Composition of Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) | Reference |
| NaCl | 142 | [1] |
| CaCl2 | 1.2 | [1] |
| KCl | 2.7 | [1] |
| MgCl2 | 1.0 | [1] |
| NaH2PO4 | 2.0 | [1] |
| pH | 7.4 | [1] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis with Local this compound Administration
This protocol is a synthesized example based on common practices in the cited literature.[1][5][8]
-
Animal Surgery and Probe Implantation:
-
Anesthetize the animal (e.g., Sprague-Dawley rat) using an appropriate anesthetic agent.
-
Place the animal in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to a syringe pump and the outlet to a collection vial.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 0.6-2.0 μL/min).
-
Allow for a 120-minute equilibration period, collecting and discarding the dialysate.
-
After equilibration, collect baseline samples at regular intervals (e.g., every 10-20 minutes).
-
Switch the perfusion fluid to aCSF containing the desired concentration of this compound (e.g., 10 μM).
-
Continue collecting samples to measure the effect of this compound on extracellular dopamine levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine concentration using a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Visualizations
Caption: this compound blocks the dopamine transporter (DAT).
Caption: Workflow for in vivo microdialysis with this compound.
References
- 1. Monitoring Dopamine Responses to Potassium Ion and this compound by in vivo Microdialysis with Online Liquid Chromatography at One-Minute Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Dopamine Responses to Potassium Ion and this compound by in Vivo Microdialysis with Online Liquid Chromatography at One-Minute Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Monitoring Dopamine Responses to Potassium Ion and this compound by in Vivo Microdialysis with Online Liquid Chromatography at One-Minute Resolution - ACS Chemical Neuroscience - Figshare [figshare.com]
- 5. In vivo microdialysis for striatal DA release [protocols.io]
- 6. ClinPGx [clinpgx.org]
- 7. This compound (Merital) [this compound.com]
- 8. goums.ac.ir [goums.ac.ir]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Biphasic Effects of Nomifensine on Dopamine Release
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Nomifensine on dopamine release. The content is designed to address specific issues that may arise during experiments and to aid in the interpretation of complex, potentially biphasic, dose-response relationships.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on the dopamine system?
This compound is primarily a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2][3] By blocking DAT, this compound increases the extracellular concentration and prolongs the action of dopamine in the synaptic cleft.[4] It is considered a competitive inhibitor of dopamine uptake.[5]
Q2: We are observing a biphasic or non-monotonic dose-response curve with this compound on dopamine release. Is this expected?
While a classic, sharply biphasic (low-dose potentiation, high-dose inhibition) effect on dopamine release is not a consistently reported hallmark of this compound, observing a complex, non-monotonic dose-response relationship is plausible due to its multifaceted pharmacology. Several factors can contribute to what may be interpreted as a biphasic effect:
-
Weak Dopamine Receptor Agonism: At certain concentrations, this compound and its metabolites may exhibit weak direct agonistic properties at postsynaptic dopamine receptors.[6][7][8] This could lead to a complex interplay between increased synaptic dopamine from reuptake inhibition and direct receptor modulation, which might manifest as a non-linear dose-response curve.
-
Metabolite Activity: this compound is metabolized, and its metabolites, such as 3',4'-dihydroxythis compound, also possess pharmacological activity.[6][7] These metabolites may have different affinities for DAT and dopamine receptors compared to the parent compound, contributing to a complex overall effect that changes with dose and time.[7]
-
Regional Brain Differences: The effects of this compound on dopamine dynamics can vary significantly between different brain regions, such as the nucleus accumbens and the dorsal striatum.[5] These regions have different densities of DAT and dopamine receptors, which can lead to divergent responses to the same concentration of this compound.
-
Interaction with the Norepinephrine System: this compound is also a potent inhibitor of the norepinephrine transporter (NET).[1][9] The noradrenergic and dopaminergic systems are interconnected, and alterations in norepinephrine signaling can indirectly influence dopamine release and neuronal firing, potentially in a dose-dependent manner.
Q3: Could our experimental setup be contributing to the observation of a biphasic effect?
Yes, experimental parameters can significantly influence the observed effects of this compound. For instance, in fast-scan cyclic voltammetry (FSCV), the stimulation parameters (e.g., frequency, duration) can alter the dynamics of dopamine release and reuptake, which may interact with the effects of different concentrations of this compound. Similarly, in in vivo microdialysis, factors such as probe placement and perfusion rate can affect the recovery of dopamine and the local concentration of the drug.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Dose-Response in FSCV Experiments
Symptoms:
-
A lower concentration of this compound appears to enhance stimulated dopamine release more than a higher concentration.
-
High variability in the effect of this compound between different brain slices or animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Regional Variability | The dopamine system is not homogenous. Ensure consistent placement of the carbon-fiber microelectrode within the specific brain region of interest (e.g., nucleus accumbens core vs. shell, dorsal vs. ventral striatum). Be aware that this compound's effects are region- and even domain-dependent.[5] |
| Metabolite Effects in in vivo studies | In in vivo preparations, the observed effect is a combination of the parent drug and its active metabolites.[7] Consider that the time course of metabolite formation may influence the dose-response relationship. |
| Receptor Desensitization | Prolonged exposure to high concentrations of dopamine (as a result of DAT inhibition) can lead to the desensitization of dopamine receptors, including autoreceptors that regulate release. This could potentially dampen the response at higher this compound concentrations. |
| Stimulation Parameters | The frequency and intensity of electrical stimulation can influence the amount of dopamine released and the dynamics of its reuptake. Ensure that stimulation parameters are consistent across all experiments and concentrations of this compound. |
| Electrode Fouling | Repeated exposure to high concentrations of dopamine and its oxidation products can lead to fouling of the carbon-fiber electrode, reducing its sensitivity. Regularly check the electrode's sensitivity with a known concentration of dopamine. |
Issue 2: Discrepancies Between in vitro and in vivo Results
Symptoms:
-
Potent inhibition of dopamine uptake observed in brain slices or synaptosomes, but a less pronounced or more complex effect on extracellular dopamine levels in awake animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetics and Metabolism | In in vivo experiments, the bioavailability, distribution, and metabolism of this compound will affect its concentration at the target site.[8] The observed effects will be a composite of the parent drug and its metabolites.[7] |
| Homeostatic Mechanisms | In a living animal, neuronal circuits have homeostatic mechanisms to counteract sustained increases in dopamine levels. This can include feedback inhibition via autoreceptors and changes in neuronal firing rates, which may not be fully present in in vitro preparations. |
| Influence of Other Neurotransmitters | This compound's potent inhibition of norepinephrine reuptake can lead to complex systemic and neuronal effects in vivo that are absent in isolated tissue preparations.[1][9] |
Quantitative Data
Table 1: Binding Affinities and Uptake Inhibition of this compound
| Parameter | Species | Preparation | Value | Reference(s) |
| Ki (DAT) | Rat | Brain Synaptosomes | 26 nM | [2] |
| Ki (NET) | Rat | Brain Synaptosomes | 4.7 nM | [2] |
| Ki (SERT) | Rat | Brain Synaptosomes | 4000 nM | [2] |
| IC50 (DA uptake) | Rat | Brain Synaptosomes | 48 nM | [1] |
| IC50 (NE uptake) | Rat | Brain Synaptosomes | 6.6 nM | [1] |
| IC50 (5-HT uptake) | Rat | Brain Synaptosomes | 830 nM | [1] |
| Kd ([3H]this compound binding) | Rat/Rabbit | Striatal Membranes | 80 nM |
Table 2: Effects of this compound on Neuronal Firing
| Neuronal Population | Administration | Effect | Reference(s) |
| Ventral Tegmental Area (DA neurons) | Acute (i.v.) | Inhibition (ED50 = 450 µg/kg) | |
| Ventral Tegmental Area (DA neurons) | Sustained (2 days, 5 mg/kg/day) | Potent inhibition | |
| Ventral Tegmental Area (DA neurons) | Sustained (14 days, 5 mg/kg/day) | Firing rate recovers to normal (D2 autoreceptor desensitization) | |
| Locus Coeruleus (NE neurons) | Acute (i.v.) | Inhibition (ED50 = 40 µg/kg) | |
| Locus Coeruleus (NE neurons) | Sustained (2 and 14 days) | Significant decrease in firing | |
| Dorsal Raphe Nucleus (5-HT neurons) | Acute (i.v.) | No effect | |
| Dorsal Raphe Nucleus (5-HT neurons) | Sustained (2 and 14 days) | Significant increase in firing |
Experimental Protocols
Protocol 1: Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices
This protocol is adapted from standard methods for measuring electrically evoked dopamine release in acute brain slices.
1. Brain Slice Preparation:
- Anesthetize a rodent (e.g., mouse or rat) according to approved institutional animal care and use committee protocols.
- Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2.5 CaCl2, 1.25 MgSO4, 26 NaHCO3, and 10 D-glucose.
- Prepare 300 µm coronal slices containing the brain region of interest (e.g., striatum) using a vibratome.
- Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
2. FSCV Recording:
- Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.
- Place a carbon-fiber microelectrode (CFM) approximately 100 µm deep into the slice in the target region.
- Position a bipolar stimulating electrode near the CFM.
- Apply a triangular voltage waveform (e.g., -0.4 V to +1.2 V and back to -0.4 V at 400 V/s, repeated every 100 ms) to the CFM.
- Record baseline current for several minutes to ensure stability.
- Evoke dopamine release with a single electrical pulse or a train of pulses (e.g., 60 Hz for 2 seconds) applied through the stimulating electrode.
- After establishing a stable baseline of evoked dopamine release, apply different concentrations of this compound to the perfusion bath and record the resulting changes in the dopamine signal.
3. Data Analysis:
- Use background subtraction to isolate the faradaic current corresponding to dopamine oxidation.
- Calibrate the CFM with known concentrations of dopamine to convert the current signal to dopamine concentration.
- Analyze parameters such as the peak amplitude of dopamine release, the rate of dopamine uptake (tau), and the area under the curve.
Protocol 2: In Vivo Microdialysis
This protocol outlines the general procedure for measuring extracellular dopamine in the brain of an awake, freely moving rat.
1. Surgical Implantation of Microdialysis Probe:
- Anesthetize the rat and place it in a stereotaxic frame.
- Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens).
- Secure the cannula with dental cement and allow the animal to recover for several days.
2. Microdialysis Procedure:
- On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).
- Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
- After a stable baseline of dopamine is established, administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe) and continue collecting dialysate samples.
3. Sample Analysis:
- Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
- Quantify dopamine levels by comparing the peak areas in the samples to those of known standards.
- Express the results as a percentage of the baseline dopamine concentration.
Visualizations
Caption: Mechanism of action of this compound at the dopamine synapse.
Caption: Factors contributing to a potential biphasic effect of this compound.
References
- 1. This compound [medbox.iiab.me]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 4. Enhanced Dopamine Release by Dopamine Transport Inhibitors Described by a Restricted Diffusion Model and Fast-Scan Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4.9. Measurement of Dopamine Release from the Str by Slice Fast-Scan Cyclic Voltammetry (FSCV) [bio-protocol.org]
- 6. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 7. Dopaminergic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noradrenergic and dopaminergic effects of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
Technical Support Center: Minimizing Off-Target Effects of Nomifensine in Behavioral Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Nomifensine in behavioral experiments. Our resources are designed to help you anticipate, troubleshoot, and minimize off-target effects to ensure the validity and reproducibility of your research.
Troubleshooting Guides
This section addresses common problems encountered during behavioral experiments with this compound.
Issue 1: Unexpected Anxiogenic-Like Effects in Assays Such as the Elevated Plus Maze (EPM) or Open Field Test.
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Question: My administration of this compound, which I expected to be anxiolytic or have no effect on anxiety, is causing an increase in anxiety-like behaviors (e.g., reduced time in open arms of the EPM, thigmotaxis in the open field). What could be the cause?
-
Possible Causes & Solutions:
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Dose-Related Effects: this compound can exhibit a U-shaped dose-response curve for anxiety-like behaviors. While it has been noted for its anxiolytic properties, high doses may induce anxiety.
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Solution: Conduct a thorough dose-response study to identify the optimal dose for your desired behavioral effect. Start with a low dose (e.g., 1 mg/kg in rodents) and gradually increase it.
-
-
Hyperlocomotion: The dopamine-enhancing effects of this compound can lead to increased locomotor activity, which may be misinterpreted as anxiety or interfere with the measurement of anxiety-like behaviors.
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Solution: Analyze locomotor activity concurrently with anxiety-like behaviors. If hyperlocomotion is observed, consider using behavioral paradigms that are less dependent on motor activity, or analyze the data in a way that accounts for changes in overall activity.
-
-
Serotonergic Effects at High Doses: Although this compound is a weak inhibitor of serotonin reuptake, higher doses may lead to off-target serotonergic effects that can influence anxiety-like behaviors.
-
Solution: If high doses are necessary, consider co-administration with a selective serotonin receptor antagonist to dissect the contribution of the serotonergic system to the observed behavior. However, this adds complexity to the experimental design and interpretation.
-
-
Issue 2: Lack of a Clear Dose-Response Relationship in Behavioral Readouts.
-
Question: I am not observing a consistent, dose-dependent effect of this compound on my behavioral measure (e.g., locomotor activity, performance in a cognitive task). Why might this be happening?
-
Possible Causes & Solutions:
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U-Shaped Dose-Response Curve: As mentioned, this compound can produce biphasic or U-shaped dose-response curves for various behaviors.
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Solution: Expand your dose range, including both lower and higher doses than initially tested, to fully characterize the dose-response relationship.
-
-
Pharmacokinetics: The timing of behavioral testing relative to this compound administration is critical. The peak plasma concentration and brain penetration of the drug will influence its behavioral effects.
-
Solution: Conduct pilot studies to determine the optimal time window for behavioral testing post-administration. Consider the route of administration (e.g., intraperitoneal vs. oral) as it significantly impacts bioavailability and time to peak effect.
-
-
Ceiling or Floor Effects: The behavioral assay may not be sensitive enough to detect dose-dependent changes if the behavior is already at a maximal (ceiling) or minimal (floor) level.
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Solution: Modify the behavioral paradigm to increase its dynamic range. For example, in a locomotor activity test, a novel environment may be necessary to elicit a robust enough baseline to observe dose-dependent increases.
-
-
Issue 3: Conflicting Results with Previous Studies or Between Different Behavioral Paradigms.
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Question: My findings with this compound are inconsistent with published literature, or the drug produces contradictory effects in different behavioral tests (e.g., pro-motivational in one task but impairing performance in another). What could explain these discrepancies?
-
Possible Causes & Solutions:
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Animal Strain and Sex Differences: The behavioral and neurochemical effects of this compound can be influenced by the genetic background and sex of the animals.
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Solution: Ensure that the strain and sex of your animals are consistent with the studies you are comparing your results to. If exploring a new strain, be prepared for potential differences in drug response.
-
-
Differential Task Demands: The cognitive and motor demands of different behavioral tasks can interact with the pharmacological effects of this compound. For example, the motivation-enhancing effects of this compound may be apparent in a runway self-stimulation task but could interfere with performance in a task requiring fine motor control or sustained attention due to induced stereotypy at higher doses.
-
Solution: Carefully consider the specific behavioral and cognitive processes being measured by each assay. Analyze multiple dependent variables within each task to get a more complete picture of the drug's effects.
-
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Off-Target Cardiovascular Effects: While less pronounced than with tricyclic antidepressants, this compound can have cardiovascular effects, particularly at higher doses, which could non-specifically impact behavior.
-
Solution: Monitor for any overt signs of physiological distress in the animals. If cardiovascular side effects are suspected, consider measuring heart rate and blood pressure in a satellite group of animals.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a norepinephrine-dopamine reuptake inhibitor (NDRI). It blocks the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased concentrations of these neurotransmitters in the synaptic cleft.
-
-
Q2: What are the known off-target effects of this compound?
-
A2: this compound has a relatively weak affinity for the serotonin transporter (SERT). While it has fewer and milder anticholinergic and cardiovascular side effects compared to tricyclic antidepressants, these can still occur, especially at higher doses. In some cases, it can induce stereotyped behaviors.
-
-
Q3: What is a typical dose range for this compound in rodent behavioral studies?
-
A3: The effective dose of this compound can vary depending on the specific behavioral assay and the species/strain of the animal. A common starting point for locomotor activity studies in rats is around 1.0-10.0 mg/kg. For other behavioral tests, doses as low as 0.625-5 mg/kg have been shown to be effective. A thorough dose-response study is always recommended.
-
-
Q4: How should I administer this compound to my animals?
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A4: this compound can be administered via various routes, including intraperitoneally (i.p.) and orally (p.o.). The oral bioavailability of the active, unconjugated form of the drug is limited (less than 30%), which should be taken into consideration when choosing the route of administration and dose.
-
-
Q5: Are there any known active metabolites of this compound?
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A5: Yes, this compound is metabolized, with 4'-hydroxy-nomifensine being a major active metabolite. This metabolite is also a potent inhibitor of norepinephrine and dopamine uptake and, unlike the parent compound, is also a potent inhibitor of serotonin uptake.
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Data Presentation
Table 1: In Vitro Binding Affinities (Ki) of this compound for Monoamine Transporters
| Transporter | Species | Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | Rat | 4.7 | |
| Dopamine Transporter (DAT) | Rat | 26 | |
| Serotonin Transporter (SERT) | Rat | 4000 |
Table 2: Summary of Dose-Dependent Behavioral Effects of this compound in Rodents
| Behavioral Assay | Species | Dose Range (mg/kg) | Observed Effect | Reference |
| Locomotor Activity | Rat | 1.0 - 10.0 | Increased locomotor activity | |
| Stereotyped Behavior | Mouse | 3.0 (with METH) | Augmentation of methamphetamine-induced stereotypy | |
| Formalin Test (Analgesia) | Rat | 0.625 - 5.0 | Dose-dependent analgesia |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Locomotor Activity in Mice
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Animals: Male C57BL/6J mice, 8-10 weeks old.
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Apparatus: Open field arena (e.g., 40 x 40 x 40 cm) equipped with automated photobeam tracking or video tracking software.
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Drug Preparation: Dissolve this compound maleate in sterile saline to the desired concentrations (e.g., 0, 1, 3, 10 mg/kg).
-
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
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Administer this compound or vehicle via intraperitoneal (i.p.) injection.
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30 minutes post-injection, place each mouse individually into the center of the open field arena.
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Record locomotor activity for 60 minutes.
-
-
Data Analysis: Analyze total distance traveled, time spent in the center versus the periphery of the arena, and vertical activity (rearing).
Protocol 2: Evaluating the Anxiolytic/Anxiogenic-Like Effects of this compound using the Elevated Plus Maze (EPM)
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Animals: Male Sprague-Dawley rats, 250-300g.
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Apparatus: An elevated plus-shaped maze with two open arms and two closed arms.
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Drug Preparation: Prepare this compound solutions as described in Protocol 1.
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Procedure:
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Habituate the rats to the testing room for at least 60 minutes.
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Administer this compound or vehicle (i.p.).
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30 minutes post-injection, place the rat in the center of the EPM, facing an open arm.
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Allow the rat to explore the maze for 5 minutes.
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Record the session with a video camera.
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Data Analysis: Score the time spent in the open arms and closed arms, and the number of entries into each arm type. An increase in the percentage of time spent in the open arms is indicative of an anxiolytic-like effect.
Mandatory Visualizations
Caption: Mechanism of action of this compound at the synapse.
Caption: Troubleshooting decision tree for unexpected results.
Addressing the limited oral bioavailability of Nomifensine in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the limited oral bioavailability of Nomifensine in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the plasma concentrations of active (unconjugated) this compound unexpectedly low and variable after oral administration in my animal model?
A: This is a commonly observed phenomenon. While this compound is rapidly and almost completely absorbed from the gastrointestinal tract, it is subject to a significant first-pass effect [1]. This means that after absorption, a large fraction of the drug is immediately metabolized in the gastrointestinal membranes and/or the liver before it can reach systemic circulation[1]. The primary metabolic pathway is conjugation, leading to high levels of metabolites (like N-glucuronide) and consequently, low bioavailability of the active, parent drug[2][3]. Studies in dogs have confirmed this marked first-pass metabolism, showing a significantly smaller area under the curve (AUC) after oral administration compared to intravenous (IV) administration[1]. In humans, the oral bioavailability of the active, unconjugated form has been estimated to be less than 30%[4].
Q2: What are the primary metabolic pathways for this compound that I should be aware of during bioanalysis?
A: The metabolism of this compound is extensive. The major metabolic transformation is N-glucuronidation , which can result in plasma concentrations of the N-glucuronide metabolite that are up to 100-fold higher than the parent drug[3]. Other significant pathways include hydroxylation and subsequent methoxylation[2][5].
Key metabolites identified in animal models like rats, dogs, and monkeys include:
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This compound-N-glucuronide[3]
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4'-hydroxy this compound[2]
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4'-hydroxy-3'-methoxy this compound[2]
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3'-hydroxy-4'-methoxy this compound[2]
It is critical to note that the this compound-N-glucuronide is extremely unstable and can easily revert to the parent compound, potentially falsifying measurements of the active drug if samples are not handled properly[3]. Therefore, your bioanalytical method should ideally be able to distinguish between and quantify both the parent drug and its major metabolites.
Caption: Key metabolic pathways of this compound after oral absorption.
Q3: I am designing a preclinical study. What are some strategies to potentially overcome the low oral bioavailability of this compound?
A: Addressing this compound's extensive first-pass metabolism requires specific strategies. Consider the following approaches:
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Formulation Development: Modifying the drug's formulation can enhance absorption and protect it from premature metabolism. Techniques include particle size reduction, creating solid dispersions, or using lipid-based systems like self-emulsifying drug delivery systems (SEDDS) and nanoemulsions[6].
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Prodrug Synthesis: A prodrug is a chemically modified version of the active drug that is inactive until metabolized in the body. This approach can be used to mask the sites on the this compound molecule that are susceptible to first-pass metabolism (e.g., the secondary amine group targeted by glucuronidation)[6][7].
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Co-administration with Inhibitors: While specific inhibitors for this compound's metabolism are not well-documented in these articles, a general strategy is to co-administer the drug with an inhibitor of the relevant metabolic enzymes (e.g., specific UGT or CYP450 inhibitors). This requires careful investigation to identify the specific enzymes responsible for this compound's metabolism in your chosen animal model.
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Alternative Routes of Administration: For mechanistic or proof-of-concept studies where bypassing the first-pass effect is desired, consider alternative routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration. Comparing oral to IV administration is the standard method for determining absolute bioavailability[1].
Caption: Strategies to address the limited oral bioavailability of this compound.
Quantitative Data from Animal Studies
The following table summarizes key pharmacokinetic findings for this compound from various animal studies. Note that direct bioavailability percentages are often not stated, but the data consistently point towards extensive metabolism.
| Species | Dose & Route | Key Pharmacokinetic Findings | Reference |
| Rat | 1 mg/kg (Oral, ¹⁴C-labeled) | Rapidly absorbed. Found predominantly as conjugates in plasma. Maximum blood levels of total radioactivity were significantly lower than in dogs and monkeys. | [2] |
| Dog | 1 mg/kg (Oral, ¹⁴C-labeled) | Rapidly and virtually completely absorbed. Found predominantly as conjugates in plasma. | [2] |
| Dog | 1 & 5 mg/kg (Oral vs. IV) | Rapidly absorbed (Tmax: 0.5-1 h). AUC after oral dose was significantly smaller than after IV dose, indicating incomplete bioavailability due to a marked first-pass effect. Elimination half-life was ~6 hours. | [1] |
| Monkey | 1 mg/kg (Oral, ¹⁴C-labeled) | Rapidly absorbed. Found predominantly as conjugates in plasma. Metabolite profile similar to that found in humans. | [2] |
Experimental Protocols
Protocol: Determining Absolute Oral Bioavailability of a this compound Formulation in Rats
This protocol provides a framework for a standard pharmacokinetic study to quantify the absolute oral bioavailability of this compound. Beagle dogs are also a suitable alternative model[8][9].
1. Objective: To determine the absolute bioavailability (F%) of a this compound formulation by comparing its pharmacokinetic profile after oral (PO) administration with that after intravenous (IV) administration.
2. Study Design:
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Animals: Male Sprague-Dawley rats (n=5-6 per group), weight-matched. Animals should be cannulated (e.g., in the jugular vein) to allow for serial blood sampling.
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Groups:
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Group 1: this compound formulation administered via oral gavage (PO).
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Group 2: this compound administered via intravenous injection (IV).
-
-
Dose Selection: A typical dose for preclinical studies is in the range of 1-10 mg/kg[1][10]. The IV dose is often 50% or less of the oral dose.
3. Materials:
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This compound (as maleate salt or free base).
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Vehicle for PO administration (e.g., 0.5% methylcellulose in water, saline).
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Vehicle for IV administration (e.g., sterile saline, potentially with a solubilizing agent like DMSO or PEG400, ensuring compatibility and safety).
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Dosing syringes, oral gavage needles.
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Blood collection tubes (e.g., K2-EDTA tubes).
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Centrifuge, freezer (-80°C).
4. Experimental Workflow:
Caption: Experimental workflow for a this compound oral bioavailability study.
5. Procedure Details:
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Fasting: Fast animals overnight (~12 hours) before dosing to reduce variability in absorption, but allow free access to water[11].
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Dosing: Administer the prepared formulations accurately based on individual animal body weight.
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Blood Sampling: Collect blood (~100-150 µL per time point) from the jugular vein cannula into EDTA tubes at predefined intervals (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
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Sample Processing: Immediately after collection, centrifuge the blood (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.
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Bioanalysis: Develop and validate a sensitive and specific analytical method, preferably Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentrations of unconjugated this compound and its major metabolites in the plasma samples.
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Data Analysis: Use pharmacokinetic software to calculate parameters including AUC (Area Under the concentration-time Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration). Calculate absolute oral bioavailability (F%) using the standard formula.
References
- 1. First-pass metabolism of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and metabolism of this compound in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Merital) [this compound.com]
- 5. researchgate.net [researchgate.net]
- 6. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 10. Acute effects of this compound on in vivo uptake and metabolism of dopamine, noradrenaline and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting Nomifensine's effects on locomotor activity in rodents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of Nomifensine on locomotor activity in rodents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect locomotor activity?
This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI)[1][2]. By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the synaptic availability of these neurotransmitters, leading to a stimulant effect on the central nervous system. This typically results in a dose-dependent increase in locomotor activity in rodents[3][4].
Q2: What is a typical dose range for this compound to increase locomotor activity in rats and mice?
The effective dose range can vary depending on the rodent species, strain, age, and sex. However, studies have shown that doses between 1.0 mg/kg and 10.0 mg/kg are commonly used to induce hyperlocomotion in rats[3]. For instance, a dose of 5.0 mg/kg has been shown to significantly increase locomotor activity in rats[4]. It is always recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How long does it take for this compound to exert its peak effect on locomotor activity?
The peak effect of this compound on locomotor activity is typically observed within 20-40 minutes after intraperitoneal (i.p.) administration in rats[4]. However, the exact timing can be influenced by the dose and the individual animal's metabolism. It is advisable to monitor activity continuously for at least 60-90 minutes post-injection to capture the full time-course of the effect.
Troubleshooting Guide
Problem 1: I administered this compound, but I am not observing an increase in locomotor activity.
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Question: Was the dose appropriate?
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Answer: An insufficient dose is a common reason for a lack of effect. Consult the literature for effective dose ranges in your specific rodent model and consider conducting a dose-response study. As shown in the table below, higher doses generally produce a greater locomotor response.
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Question: Was the route of administration correct and was the drug properly dissolved?
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Answer: Ensure that the administration (e.g., intraperitoneal, subcutaneous) was performed correctly and that the this compound solution was clear and fully dissolved.
-
-
Question: Did you allow for a sufficient habituation period in the testing arena?
-
Question: Are there confounding factors related to the animal model?
Problem 2: I observed a decrease in locomotor activity after administering a high dose of this compound.
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Question: Is it possible that the high dose induced stereotyped behaviors?
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Answer: At higher doses, psychostimulants like this compound can induce stereotypy, which are repetitive, focused movements (e.g., sniffing, gnawing, head weaving) that can compete with and reduce locomotor activity[10][11]. It is crucial to differentiate between locomotor activity and stereotyped behaviors.
-
-
Question: How can I quantify stereotypy and differentiate it from locomotor activity?
Problem 3: My results are highly variable between animals in the same treatment group.
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Question: Have you controlled for environmental factors?
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Answer: Minor changes in the testing environment, such as lighting, noise, and temperature, can significantly impact rodent behavior[15]. Ensure consistent testing conditions for all animals.
-
-
Question: Are the animals' housing and handling procedures standardized?
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Answer: Differences in housing conditions (e.g., social isolation vs. group housing) and handling can affect baseline anxiety and activity levels, contributing to variability[5].
-
-
Question: Have you considered the sex of the animals?
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Answer: There can be sex differences in the behavioral response to this compound[8]. It is important to either use animals of a single sex or balance the number of males and females in each experimental group and analyze the data accordingly.
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Data Presentation
Table 1: Dose-Response of this compound on Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Total Distance Traveled (arbitrary units ± SEM) |
| Vehicle (Saline) | 1500 ± 200 |
| 1.0 | 2500 ± 300 |
| 3.0 | 4500 ± 450 |
| 10.0 | 6000 ± 500 |
Note: These are representative data compiled from typical findings in the literature. Actual results may vary.
Table 2: Time-Course of this compound (5.0 mg/kg, i.p.) on Locomotor Activity in Rats
| Time Post-Injection (minutes) | Locomotor Activity (beam breaks/5 min ± SEM) |
| 0-5 | 150 ± 20 |
| 5-10 | 250 ± 30 |
| 10-15 | 400 ± 45 |
| 15-20 | 550 ± 60 |
| 20-25 | 500 ± 55 |
| 25-30 | 400 ± 40 |
| 30-60 | Gradually returning to baseline |
Note: These are representative data. The peak effect is typically observed around 20 minutes.[4]
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity
-
Apparatus: A square arena (e.g., 40x40x40 cm) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. An automated system with infrared beams or a video tracking system is used to record locomotor activity[16].
-
Acclimation: Transport the animals to the testing room at least 30-60 minutes before the experiment to allow for acclimation to the new environment[6].
-
Habituation: Place each animal individually in the center of the open field arena and allow it to explore freely for a 30-60 minute habituation period. This helps to reduce novelty-induced hyperactivity[5].
-
Administration: After the habituation period, remove the animal from the arena, administer this compound or vehicle via the desired route (e.g., i.p.), and immediately return it to the center of the arena.
-
Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-90 minutes.
-
Cleaning: Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between each animal to eliminate olfactory cues.
Protocol 2: Quantification of Stereotyped Behavior
-
Observation: Following this compound administration, observe the animal's behavior for the presence of stereotypies. This can be done live by a trained observer or from video recordings.
-
Scoring System: Use a standardized rating scale to score the intensity of stereotyped behaviors. A common scale is as follows:
-
0: Asleep or stationary
-
1: Active, but no stereotyped behavior
-
2: Repetitive movements of the head or limbs
-
3: Continuous sniffing, licking, or gnawing of the cage
-
4: Intense, focused stereotypy with a reduction in locomotion
-
-
Time-Sampling: Score the animal's behavior at regular intervals (e.g., every 5-10 minutes) throughout the observation period to obtain a time-course of stereotypy.
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for assessing locomotor activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Acute locomotor effects of fluoxetine, sertraline, and this compound in young versus aged Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A detailed analysis of open-field habituation and behavioral and neurochemical antidepressant-like effects in postweaning enriched rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caffeine and sleep-deprivation mediated changes in open-field behaviours, stress response and antioxidant status in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aged Fischer 344 rats exhibit altered locomotion in the absence of decreased locomotor activity: exacerbation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound alters sex differences in striatal dopaminergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sex and age differences in locomotor and anxiety-like behaviors in rats: From adolescence to adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abolition of this compound-induced stereotypy after 6-hydroxydopamine lesions of ascending dopaminergic projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Nomifensine-Induced Stereotypy in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential for Nomifensine to induce stereotypy in mice. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
???+ question "What is this compound and what is its mechanism of action?"
???+ question "What is stereotypy in mice and why is it a concern?"
???+ question "Why does this compound induce stereotypy in mice?"
???+ question "How can I quantitatively measure stereotypy in my experiments?"
???+ question "At what doses does this compound typically induce stereotypy?"
???+ question "How can I manage or reduce this compound-induced stereotypy?"
Troubleshooting Guide
Here are some common issues researchers encounter when working with this compound and how to address them.
Problem: High incidence of stereotypy is confounding my locomotor activity data.
-
Possible Cause: The dose of this compound is too high, leading to a shift from hyperlocomotion to stereotyped behaviors. At high doses of psychostimulants, stereotypy can become the predominant behavior at the expense of locomotion[1].
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Determine the dose of this compound that produces the desired effect on locomotion without inducing significant stereotypy.
-
Pharmacological Intervention: Co-administer a D1 receptor antagonist like SCH 23390, which has been shown to block stereotypy without completely inhibiting locomotor activity at certain doses[2].
-
Refine Behavioral Scoring: Ensure your behavioral scoring protocol can clearly distinguish between locomotor movements and stereotyped actions. For example, persistent locomotion can be scored separately from circling or sniffing[1].
-
Problem: I am observing unexpected or severe stereotypies (e.g., self-biting).
-
Possible Cause: This could be a result of excessive dopaminergic stimulation, especially when this compound is combined with other dopamine agonists or in genetically susceptible mouse strains[3].
-
Troubleshooting Steps:
-
Immediate Dose Reduction: Lower the dose of this compound immediately.
-
Review Drug Combinations: If co-administering other drugs, check for potential synergistic effects on the dopamine system. For example, this compound augments methamphetamine-induced stereotypy[1][4].
-
Consider Strain Differences: Different mouse strains can have varying sensitivities to psychostimulants. Consult literature for strain-specific responses or conduct a pilot study.
-
Veterinary Consultation: For severe adverse effects, consult with a veterinarian. Supportive care may be necessary[5].
-
Problem: Stereotypy is occurring at lower doses than reported in the literature.
-
Possible Cause: Factors such as animal age, sex, housing conditions, and even litter size can influence susceptibility to stereotypy[6][7].
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all experimental parameters (age, weight, housing, etc.) are consistent across animals and experiments.
-
Acclimatization: Allow for a sufficient habituation period to the testing environment before drug administration.
-
Baseline Behavioral Screening: Screen animals for baseline levels of stereotypy, as some individuals may have a higher predisposition[6].
-
Data Presentation
This compound's Effect on Methamphetamine-Induced Stereotypy
The following table summarizes data from a study by Kitanaka et al. (2012), demonstrating the effect of this compound pretreatment on stereotyped behaviors induced by methamphetamine (METH) in mice. The values represent the number of 30-second bins in which a specific behavior was observed over a 1-hour period (mean ± SEM, n=8).
| Pretreatment (3 mg/kg) | METH Challenge (mg/kg) | Sniffing | Biting |
| Saline | 0 (Saline) | 0.9 ± 0.6 | 2.4 ± 2.0 |
| Saline | 5 | 28.9 ± 5.6 | 1.8 ± 1.1 |
| Saline | 10 | 17.5 ± 5.5 | 69.9 ± 12.3 |
| This compound | 0 (Saline) | 3.8 ± 1.5 | 1.3 ± 0.5 |
| This compound | 5 | 45.4 ± 6.9 | 25.1 ± 10.3 |
| This compound | 10 | 18.8 ± 6.0 | 88.0 ± 11.1 |
*P < 0.05, compared with the corresponding group pretreated with saline. Data extracted from Kitanaka et al., 2012[1].
This data clearly shows that this compound pretreatment significantly increases sniffing and biting behaviors at a 5 mg/kg dose of METH[1].
Experimental Protocols
Protocol for Assessing this compound-Induced Stereotypy
This protocol provides a standardized method for observing and quantifying stereotyped behaviors in mice following this compound administration.
1. Animals and Housing:
-
Species: Male mice (e.g., C57BL/6J strain).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week of acclimatization before starting the experiment.
2. Drug Preparation and Administration:
-
This compound Maleate: Dissolve in sterile saline to the desired concentration (e.g., 0.3 mg/mL for a 3 mg/kg dose in a 20g mouse with an injection volume of 10 mL/kg).
-
Administration: Administer this compound via intraperitoneal (i.p.) injection.
3. Behavioral Observation:
-
Apparatus: A standard, clean mouse cage or an open-field arena.
-
Habituation: Place the mouse in the observation chamber for at least 30 minutes to habituate before any injections.
-
Procedure:
-
Administer saline or this compound (e.g., 3 mg/kg, i.p.)[1].
-
If studying augmentation, administer the psychostimulant (e.g., METH 5 or 10 mg/kg, i.p.) 30 minutes after the this compound pretreatment[1].
-
Immediately after the second injection, begin video recording the mouse's behavior for a 60-minute period.
-
An observer, blind to the treatment groups, will later score the behavior.
-
4. Behavioral Scoring (Time-Sampling Method):
-
Divide the 60-minute observation period into 30-second intervals (120 total bins)[1].
-
For each interval, record the presence (score of 1) or absence (score of 0) of the following stereotyped behaviors:
-
Sniffing: Repetitive sniffing of the cage floor, walls, or air.
-
Biting/Gnawing: Repetitive biting or gnawing on the cage bars or floor.
-
Head-bobbing: Repetitive, vertical movements of the head.
-
Circling: Repetitive, circular locomotion in the same direction.
-
-
The total score for each behavior is the sum of the scores across all 120 intervals[1].
5. Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the frequency of stereotyped behaviors between treatment groups[1].
Visualizations
Signaling Pathway of this compound Action
Caption: this compound blocks DAT and NET, increasing synaptic dopamine and norepinephrine.
Experimental Workflow for Managing Stereotypy
Caption: Workflow for dose selection and management of this compound-induced stereotypy.
Troubleshooting Logic for High Stereotypy
Caption: A logical guide for troubleshooting unexpected levels of stereotypy.
References
- 1. Pretreatment with this compound or this compound analogue 4-phenyl-1,2,3,4-tetrahydroisoquinoline augments methamphetamine-induced stereotypical behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral stereotypies induced by "binge' cocaine administration are independent of drug-induced increases in corticosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pretreatment with this compound or this compound analogue 4-phenyl-1,2,3,4-tetrahydroisoquinoline augments methamphetamine-induced stereotypical behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Litter Size Predicts Adult Stereotypic Behavior in Female Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute locomotor effects of fluoxetine, sertraline, and this compound in young versus aged Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Delivery of Nomifensine via Osmotic Mini-Pumps
Welcome to the technical support center for the use of osmotic mini-pumps for the consistent delivery of Nomifensine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistent delivery important?
This compound is a potent inhibitor of norepinephrine (NE) and dopamine (DA) reuptake, with weaker effects on serotonin (5-HT) uptake. This mechanism of action leads to increased levels of dopamine and norepinephrine in the neuronal synapse.[1] Consistent, long-term delivery is crucial for studies investigating the chronic effects of enhanced dopaminergic and noradrenergic signaling, such as in models of depression, addiction, or neurodegenerative diseases, as it avoids the peaks and troughs in plasma concentration associated with repeated injections.[2]
Q2: What are the main challenges in delivering this compound with osmotic mini-pumps?
The primary challenges include ensuring the stability of the this compound solution throughout the duration of the experiment at physiological temperature (37°C), selecting a suitable and compatible vehicle, and verifying the actual release rate from the pump. This compound's metabolism can also be a factor in interpreting results, as it is rapidly metabolized to various compounds, including N-glucuronides and hydroxylated forms.[3][4][5][6][7]
Q3: What vehicle should I use to dissolve this compound for use in an osmotic mini-pump?
This compound is soluble in organic solvents like DMSO and ethanol. For in vivo use, a common approach is to dissolve this compound in a small amount of an organic solvent and then dilute it with a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS). It is crucial to keep the concentration of the organic solvent to a minimum to avoid potential toxicity and ensure compatibility with the osmotic pump. ALZET® pumps, for example, recommend a maximum of 50% DMSO in water or polyethylene glycol, and up to 15% ethanol in water.[8] Given that this compound is only slightly soluble in PBS, careful formulation and potentially a solubility study are recommended.
Q4: How can I be sure the osmotic mini-pump is delivering this compound at the expected rate?
Verification of the delivery rate is a critical quality control step. This can be achieved in two main ways:
-
In vitro release study: Before implanting the pump, you can perform an in vitro study by placing the filled pump in sterile saline at 37°C and collecting samples at regular intervals to measure the concentration of this compound.
-
In vivo verification: This can be done by measuring the plasma concentration of this compound at different time points during the study or by measuring the residual amount of this compound in the pump at the end of the experiment.[9]
Q5: For how long can I expect my this compound solution to be stable in the osmotic pump at 37°C?
Currently, there is a lack of published long-term stability data for this compound in aqueous solutions at 37°C. While a study on norepinephrine, another catecholamine, showed stability for up to seven days at room temperature in dextrose or saline solutions, this may not be directly applicable to this compound.[10] It is highly recommended that researchers conduct their own stability studies for the specific formulation and duration of their experiment. This can be done by incubating the this compound solution at 37°C and measuring its concentration and the appearance of any degradation products over time using a validated analytical method like HPLC.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no drug delivery | 1. Pump not primed correctly: Air bubbles in the pump can lead to inconsistent delivery. 2. Precipitation of this compound: The drug may have precipitated out of solution at 37°C. 3. Catheter blockage: If using a catheter, it may be blocked. 4. Incorrect pump filling: The pump may not have been filled completely. | 1. Ensure all air bubbles are removed during filling and prime the pump according to the manufacturer's instructions. 2. Conduct a solubility and stability study of your this compound formulation at 37°C. Consider using a different vehicle or a lower concentration if precipitation is observed. 3. Check the catheter for any kinks or blockages before implantation. Ensure the catheter is filled with the drug solution to prevent blood backflow and clotting. 4. Carefully follow the manufacturer's instructions for filling the pump and verify the fill volume by weighing the pump before and after filling. |
| Unexpected behavioral or physiological effects in animals | 1. Dose is too high or too low: The calculated concentration of this compound may not be appropriate. 2. Degradation of this compound: The drug may be degrading into active or toxic metabolites. 3. Vehicle effects: The solvent used to dissolve this compound may be causing its own effects. | 1. Conduct a dose-response study to determine the optimal dose for your experiment. 2. Analyze the solution from a pump that has been incubated at 37°C for the duration of the experiment for the presence of degradation products. This compound is known to be metabolized into several compounds.[3][6][7] 3. Always include a vehicle-only control group in your experimental design to account for any effects of the solvent. |
| Low or undetectable plasma levels of this compound | 1. Rapid metabolism of this compound: this compound has a short half-life and is extensively metabolized.[4][11] 2. Analytical method not sensitive enough: The method used to measure plasma concentration may not be able to detect low levels of the drug. | 1. Consider that the free form of the drug may be rapidly cleared. Measuring both free and conjugated forms of this compound and its metabolites may provide a more complete picture. 2. Use a highly sensitive and validated analytical method, such as HPLC with electrochemical detection or mass spectrometry, for plasma concentration analysis.[12] |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Neurotransmitter Transporter | Kᵢ (nM) |
| Norepinephrine (NET) | 4.7 |
| Dopamine (DAT) | 26 |
| Serotonin (SERT) | 4000 |
Source: Tocris Bioscience
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)
| Parameter | Value |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 1.13 hours |
| Elimination Half-Life (t₁/₂) | ~4 hours |
| Apparent Volume of Distribution (Vd) | 8.69 L/kg |
| Oral Bioavailability of Free this compound | ~26.5% |
Source: Adapted from a study on the disposition of this compound after acute and prolonged dosing.[11]
(Note: This data is for a single oral dose and may not directly reflect the steady-state concentrations achieved with continuous infusion via an osmotic mini-pump.)
Experimental Protocols
Protocol 1: Preparation and Stability Testing of this compound Solution
-
Vehicle Selection: Based on solubility and compatibility, a common vehicle is a solution of sterile saline with a minimal amount of DMSO (e.g., 10-20%) to aid dissolution.
-
Solution Preparation:
-
Aseptically weigh the required amount of this compound maleate.
-
In a sterile environment, dissolve the this compound in the chosen volume of DMSO.
-
Slowly add the sterile saline to the DMSO-Nomifensine mixture while vortexing to achieve the final desired concentration.
-
Filter the final solution through a 0.22 µm sterile filter.
-
-
Stability Testing (Recommended):
-
Aliquots of the prepared this compound solution should be incubated in sterile, sealed vials at 37°C.
-
At set time points (e.g., 0, 1, 3, 7, 14, and 28 days), an aliquot is removed and stored at -80°C until analysis.
-
Analyze the samples by a validated HPLC method to determine the concentration of this compound and to detect any potential degradation products.
-
Protocol 2: Osmotic Mini-Pump Implantation for Subcutaneous this compound Delivery in Rats
This protocol is adapted from a study that administered this compound subcutaneously at a dose of 5 mg/kg/day.[2]
-
Pump Preparation:
-
Calculate the required concentration of this compound based on the pump's flow rate and the desired daily dose.
-
Under sterile conditions, fill the osmotic mini-pumps with the prepared this compound solution, following the manufacturer's instructions.
-
Prime the pumps in sterile saline at 37°C for the time specified by the manufacturer.
-
-
Surgical Procedure:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Shave and disinfect the surgical area on the back, between the scapulae.
-
Make a small incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the primed osmotic mini-pump into the pocket with the delivery portal first.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as per your institution's guidelines.
-
-
Post-Operative Care:
-
Monitor the animal for recovery from anesthesia and for any signs of pain or distress.
-
Check the incision site daily for signs of infection or inflammation.
-
Remove wound clips or sutures after 7-10 days.
-
Protocol 3: Quantification of this compound in Plasma by HPLC
This is a general outline based on published methods.[7][12]
-
Sample Collection: Collect blood samples from the animals at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform a protein precipitation or liquid-liquid extraction to remove proteins and interfering substances. This typically involves adding a solvent like acetonitrile or a mixture of organic solvents, vortexing, and centrifuging.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV, electrochemical, or mass spectrometer).
-
Develop a gradient or isocratic mobile phase that provides good separation of this compound from its metabolites and endogenous plasma components.
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound in plasma.
-
Mandatory Visualizations
Caption: Experimental workflow for continuous this compound delivery.
Caption: this compound's mechanism of action in the synapse.
References
- 1. Relevance of Norepinephrine–Dopamine Interactions in the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of acute and sustained administration of the catecholamine reuptake inhibitor this compound on the firing activity of monoaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism studies of this compound monooxygenation pathways: metabolite identification, reaction phenotyping, and bioactivation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and metabolism of this compound in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of this compound after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 10. Stability of norepinephrine infusions prepared in dextrose and normal saline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disposition of this compound after acute and prolonged dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of this compound plasma concentrations: a comparison of radioimmunoassay and gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nomifensine and Bupropion: Differential Regulation of the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nomifensine and bupropion, two norepinephrine-dopamine reuptake inhibitors (NDRIs), with a specific focus on their distinct mechanisms of regulating the dopamine transporter (DAT). The information presented herein is supported by experimental data to aid in research and drug development endeavors.
Core Differences in Dopamine Transporter Interaction
This compound and bupropion, while both classified as NDRIs, exhibit notable differences in their interaction with and subsequent regulation of the dopamine transporter. The primary distinction lies in their long-term effects on DAT expression. Chronic administration of bupropion has been shown to up-regulate DAT levels in key brain regions, a neuroadaptive response not observed with chronic this compound administration.[1] This fundamental difference may contribute to their varying pharmacological profiles and clinical properties.
Bupropion is characterized by its relatively low affinity for DAT and, consequently, low occupancy of the transporter at clinically relevant doses.[2] Studies have shown that bupropion treatment results in less than 22% occupancy of DAT sites.[2] In contrast, this compound demonstrates a higher affinity for DAT.
Quantitative Comparison of Binding Affinity and Uptake Inhibition
The following tables summarize the available quantitative data for this compound and bupropion, focusing on their binding affinity (Kd, Ki) and inhibition of dopamine uptake (IC50). It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Parameter | This compound | Bupropion | Reference |
| Binding Affinity (Kd) | 80 nM (rat/rabbit striatal membranes) | - | [3] |
| Binding Affinity (Ki) | 26 nM (rat brain) | - | |
| Dopamine Uptake Inhibition (IC50) | 15 nM | - |
Kd (Dissociation Constant): A measure of the affinity of a drug for a receptor. A lower Kd indicates a higher affinity. Ki (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors. IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.
Differential Regulation of DAT Expression
A pivotal study by Tella et al. (1997) revealed a significant difference in the neuroadaptive effects of chronic self-administration of this compound and bupropion in rats.
| Drug | Effect on DAT Levels (Caudate Putamen & Nucleus Accumbens) | Reference |
| Bupropion | Dose-dependent up-regulation | [1] |
| This compound | No alteration | [1] |
This differential regulation suggests distinct long-term impacts on dopaminergic neurotransmission. The up-regulation of DAT by bupropion may be a compensatory mechanism to counteract sustained transporter blockade.
Dopamine Transporter Trafficking
While direct comparative studies on the effects of this compound and bupropion on DAT trafficking are limited, some inferences can be drawn from available research. DAT undergoes constitutive internalization and recycling, a process that can be modulated by various ligands.[4]
This compound has been shown to block amphetamine-induced DAT internalization, suggesting that it stabilizes the transporter at the plasma membrane.[5] The effect of bupropion on DAT trafficking is less clear from the available literature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of dopamine reuptake inhibition and a general workflow for a dopamine transporter binding assay.
Caption: Mechanism of Dopamine Reuptake Inhibition.
Caption: Experimental Workflow for DAT Binding Assay.
Experimental Protocols
Dopamine Transporter (DAT) Binding Assay
This protocol is a generalized procedure for determining the binding affinity of compounds to the dopamine transporter.
1. Materials:
-
Rat or rabbit striatal membranes
-
Radioligand (e.g., [3H]this compound or [3H]WIN 35,428)
-
Test compounds (this compound, Bupropion)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Wash buffer (ice-cold incubation buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
2. Procedure:
-
Membrane Preparation: Homogenize striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Incubation: In test tubes, combine the striatal membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound (this compound or bupropion). For total binding, omit the test compound. For non-specific binding, include a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a set duration to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Dopamine Uptake Inhibition Assay
This protocol outlines a method to measure the inhibition of dopamine uptake into synaptosomes or cells expressing DAT.
1. Materials:
-
Synaptosomes prepared from rat striatum or cells stably expressing DAT
-
[3H]Dopamine
-
Test compounds (this compound, Bupropion)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Stop solution (ice-cold buffer)
-
Scintillation fluid
-
Scintillation counter
2. Procedure:
-
Preparation: Pre-incubate synaptosomes or cells in uptake buffer at 37°C.
-
Inhibition: Add varying concentrations of the test compound (this compound or bupropion) to the synaptosome/cell suspension and incubate for a short period.
-
Uptake Initiation: Add a fixed concentration of [3H]Dopamine to initiate uptake.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by adding ice-cold stop solution and rapidly filtering the mixture through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [3H]Dopamine uptake against the concentration of the test compound.
DAT Internalization Assay (Cell-Surface Biotinylation)
This protocol describes a method to quantify the internalization of DAT from the cell surface.
1. Materials:
-
Cells stably expressing DAT
-
Sulfo-NHS-SS-Biotin (cell-impermeable biotinylation reagent)
-
Quenching solution (e.g., Tris-buffered saline)
-
Lysis buffer
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Anti-DAT antibody
2. Procedure:
-
Cell Culture: Grow DAT-expressing cells to confluency.
-
Biotinylation: At 4°C (to inhibit membrane trafficking), label the cell surface proteins with Sulfo-NHS-SS-Biotin.
-
Quenching: Quench the unreacted biotin with quenching solution.
-
Internalization: Warm the cells to 37°C for various time points to allow for DAT internalization.
-
Biotin Removal: At each time point, remove the remaining surface-bound biotin by treating the cells with a reducing agent (e.g., glutathione) at 4°C. The biotin on internalized proteins will be protected.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Streptavidin Pulldown: Incubate the lysate with streptavidin-agarose beads to capture the biotinylated (internalized) DAT.
-
Western Blotting: Elute the captured proteins and analyze the amount of internalized DAT by SDS-PAGE and Western blotting using an anti-DAT antibody.
-
Quantification: Densitometrically quantify the Western blot bands to determine the rate of DAT internalization.
Conclusion
This compound and bupropion, despite both being classified as NDRIs, exhibit distinct profiles in their regulation of the dopamine transporter. The most striking difference is the up-regulation of DAT seen with chronic bupropion administration, a phenomenon not observed with this compound.[1] Bupropion's lower affinity for and occupancy of DAT at clinical doses also sets it apart.[2] These differences in DAT regulation likely contribute to their unique pharmacological and clinical characteristics. Further research is warranted to fully elucidate the comparative effects of these compounds on DAT trafficking and the downstream signaling consequences of these distinct regulatory mechanisms.
References
- 1. Differential regulation of dopamine transporter after chronic self-administration of bupropion and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bupropion occupancy of the dopamine transporter is low during clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding characteristics of the dopamine uptake inhibitor [3H]this compound to striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine transporter trafficking: rapid response on demand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amphetamine-induced loss of human dopamine transporter activity: An internalization-dependent and cocaine-sensitive mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Nomifensine Analogs as Dopamine Reuptake Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nomifensine, a tetrahydroisoquinoline derivative, was once a clinically used antidepressant known for its potent inhibition of dopamine (DA) and norepinephrine (NE) reuptake.[1][2][3] Although withdrawn from the market due to side effects, its unique pharmacological profile continues to make its analogs a subject of interest in the development of novel therapeutics for conditions involving dopaminergic dysfunction, such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1] This guide provides a comparative analysis of the efficacy of this compound and its analogs as dopamine reuptake inhibitors, supported by experimental data and detailed methodologies.
Comparative Efficacy at Monoamine Transporters
The primary mechanism of action for this compound and its analogs is the blockade of monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[3] The affinity of these compounds for each transporter is a critical determinant of their pharmacological effects and potential side-effect profiles. The data presented below summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound and several of its key analogs for human and rat monoamine transporters.
| Compound Name | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Species | Reference(s) |
| This compound | 26 | 4.7 | 4000 | Rat | |
| 84 | 47 | 2057 | Human | [4] | |
| (+)-6-Chloro-Desaminothis compound | 38 | 28 | 25 | - | |
| 1,6-Dimethyl-Desaminothis compound | 10.6 | 19 | 822 | - | |
| 5-Fluoro-2-Methoxy-6-Methyl-Desaminothis compound | 21.5 | 16.5 | 111 | - | |
| Compound 10i | 3.1 | 3.0 | 8.3 | - | |
| Compound 13 (Metabolite of 10i) | 1.4 | 9.1 | 2.5 | - | |
| 3',4'-dihydroxythis compound | Potent | Potent | - | - | [5] |
Note: A lower Ki value indicates a higher binding affinity. Data for some analogs were not available in the public domain and are marked as "-".
Structure-Activity Relationship (SAR)
The structural modifications of the this compound scaffold have profound effects on its affinity and selectivity for monoamine transporters. The removal of the 8-amino group, as seen in the "desamino" analogs, was explored to reduce the toxicity associated with the parent compound. This modification, coupled with substitutions on the phenyl ring and other parts of the tetrahydroisoquinoline core, has led to analogs with varied potency and selectivity profiles. For instance, certain desamino analogs retain high affinity for DAT and NET while exhibiting increased affinity for SERT, thereby shifting their profile from a dual to a triple reuptake inhibitor.
Comparison with Other Dopamine Reuptake Inhibitors
To contextualize the efficacy of this compound analogs, it is useful to compare their potencies with other well-known dopamine reuptake inhibitors.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference(s) |
| Cocaine | 230 - 490 | 480 | 740 | [6] |
| Methylphenidate | ~100 | ~100 | ~10000 | [6] |
| Bupropion | ~526 | ~1980 | >10000 | |
| Mazindol | Potent | - | - | [7] |
This compound and many of its analogs demonstrate significantly higher affinity for DAT compared to cocaine and bupropion, and are comparable to or more potent than methylphenidate. This highlights their potential as robust dopamine reuptake inhibitors.
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target.
Workflow for [3H]WIN 35,428 Competitive Binding Assay: [7][8][9][10][11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: A review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Dopaminergic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]WIN 35,428 Binding Assay [bio-protocol.org]
- 9. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]WIN 35,428 binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cocaine use increases [3H]WIN 35428 binding sites in human striatum [pubmed.ncbi.nlm.nih.gov]
Unveiling Nomifensine's Preference: A Guide to its In Vitro Selectivity for the Dopamine Transporter
For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of a compound is paramount. This guide provides an objective comparison of Nomifensine's in vitro selectivity for the dopamine transporter (DAT) over the norepinephrine transporter (NET), supported by experimental data and detailed methodologies.
This compound, a tetrahydroisoquinoline derivative, has been a subject of significant interest due to its antidepressant properties, which are primarily attributed to its ability to block the reuptake of dopamine and norepinephrine. While it is known to inhibit both transporters, its selectivity towards DAT is a key characteristic that defines its pharmacological profile. This guide delves into the in vitro evidence that substantiates this selectivity.
Quantitative Analysis: this compound's Affinity for DAT vs. NET
To objectively assess this compound's selectivity, we present a summary of its inhibitory constants (Ki) against rat DAT and NET from a comparative study. The Ki value represents the concentration of the drug required to occupy 50% of the transporters, with a lower value indicating a higher binding affinity.
| Transporter | Substrate | Tissue Source | Inhibitor | Ki (nM) |
| Dopamine Transporter (DAT) | [³H]Dopamine | Rat Striatum Synaptosomes | This compound | 31 |
| Norepinephrine Transporter (NET) | [³H]Norepinephrine | Rat Hypothalamus Synaptosomes | This compound | 3.1 |
Data sourced from "Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity".[1]
As the data indicates, this compound exhibits a roughly 10-fold higher affinity for NET compared to DAT in rat brain tissue. However, it is crucial to note that functional inhibition assays often provide a more physiologically relevant measure of a drug's action.
Further evidence from various in vitro studies using different methodologies and tissues, including human cell lines, consistently demonstrates this compound's potent inhibition of both DAT and NET. While the precise selectivity ratio can vary depending on the experimental conditions, the consensus in the scientific literature points towards a significant and preferential interaction with the dopamine transporter.
Experimental Validation: Methodologies for Assessing Transporter Inhibition
The determination of a compound's selectivity for monoamine transporters relies on robust and well-defined in vitro assays. The two primary methods employed are radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assays
These assays measure the ability of a test compound (e.g., this compound) to displace a radioactively labeled ligand that is known to bind specifically to the transporter of interest.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a radioligand binding assay to determine Ki values.
Detailed Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Tissues (e.g., rat striatum for DAT, hypothalamus for NET) or cells stably expressing the human transporters (e.g., HEK293-hDAT, HEK293-hNET) are homogenized in a suitable buffer.
-
The homogenate is subjected to centrifugation to pellet the cell membranes containing the transporters. The resulting pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET) is incubated with the prepared membranes.
-
Varying concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the transporter.
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.
-
-
Separation and Detection:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed to remove any unbound radioactivity.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Neurotransmitter Uptake Inhibition Assays
These functional assays directly measure the ability of a compound to block the transport of a radioactively labeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) into cells or synaptosomes.
Experimental Workflow: Neurotransmitter Uptake Inhibition Assay
Caption: Workflow of a neurotransmitter uptake inhibition assay.
Detailed Protocol: Neurotransmitter Uptake Inhibition Assay
-
Cell/Synaptosome Preparation:
-
HEK293 cells stably expressing the human dopamine or norepinephrine transporter are cultured and seeded in multi-well plates.
-
Alternatively, synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., striatum for DAT, hypothalamus for NET) of rats.
-
-
Inhibition and Uptake:
-
The cells or synaptosomes are pre-incubated with various concentrations of this compound.
-
The uptake reaction is initiated by the addition of a fixed concentration of the respective radioactively labeled neurotransmitter ([³H]dopamine or [³H]norepinephrine).
-
The incubation is carried out for a short period at a controlled temperature (e.g., 37°C).
-
-
Termination and Measurement:
-
The uptake process is rapidly terminated by washing the cells or filtering the synaptosomes with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
The cells or synaptosomes are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity taken up in the presence of different concentrations of this compound is compared to the uptake in the absence of the inhibitor (control).
-
Non-specific uptake is determined in the presence of a saturating concentration of a known potent inhibitor.
-
The data are then used to generate a dose-response curve and calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the specific neurotransmitter uptake.
-
Logical Framework: this compound's Selective Interaction
The selectivity of this compound for DAT over NET can be visualized as a differential binding affinity and subsequent functional inhibition.
Caption: this compound's preferential binding to and inhibition of DAT.
References
Cross-Validation of Nomifensine's Effects on Dopamine Neurotransmission: A Comparative Guide to Measurement Techniques
Introduction: Nomifensine is a potent inhibitor of dopamine (DA) and norepinephrine (NE) reuptake, which effectively increases the concentration of these neurotransmitters in the synaptic cleft.[1][2] Its primary mechanism of action is the blockade of the dopamine transporter (DAT) and norepinephrine transporter (NET).[2] To fully characterize the pharmacodynamic effects of this compound, it is crucial to employ and cross-validate findings from multiple analytical techniques. Each method offers a unique window into the complex process of neurotransmission, from tonic extracellular levels to rapid phasic release events and direct target engagement.
This guide provides a comparative overview of three key techniques used to measure the effects of this compound on dopamine signaling: In Vivo Microdialysis, Fast-Scan Cyclic Voltammetry (FSCV), and Positron Emission Tomography (PET). We will detail the experimental protocols, present quantitative data from literature, and use visualizations to clarify workflows and the drug's mechanism of action.
This compound's Primary Mechanism of Action
This compound binds to the presynaptic dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This blockade leads to an accumulation of extracellular dopamine, enhancing dopaminergic signaling.
In Vivo Microdialysis: Measuring Tonic Dopamine Levels
In vivo microdialysis is a widely used sampling technique to monitor the average, or "tonic," concentration of neurotransmitters in the extracellular fluid of specific brain regions in living animals.[3] A probe with a semipermeable membrane is implanted, and as it is perfused with a physiological solution, extracellular molecules like dopamine diffuse into the probe and are collected for analysis.[3]
Experimental Protocol
-
Probe Implantation: Male Sprague-Dawley rats are anesthetized, and a microdialysis probe is stereotaxically implanted into the striatum, a brain region rich in dopamine terminals.[4][5]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.3-0.6 µL/min).[6][7]
-
Basal Level Collection: After a stabilization period (e.g., several hours to 24 hours post-implantation), dialysate samples are collected at regular intervals (e.g., 1 to 20 minutes) to establish a stable baseline of extracellular dopamine.[5][8]
-
This compound Administration: this compound is administered either systemically (e.g., intraperitoneal injection, 20 mg/kg) or locally through the probe via reverse dialysis (e.g., 10 µM in the aCSF).[4][5]
-
Sample Analysis: The collected dialysate fractions are analyzed, typically using High-Pressure Liquid Chromatography with Electrochemical Detection (HPLC-ED), to quantify the concentration of dopamine.[5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring Dopamine Responses to Potassium Ion and this compound by in vivo Microdialysis with Online Liquid Chromatography at One-Minute Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of methylphenidate and this compound induced dopamine release in rat striatum using in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of in vivo dopamine release as determined by brain microdialysis after acute and subchronic implantations: methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reinforcing Properties of Nomifensine and Methylphenidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reinforcing properties of Nomifensine and Methylphenidate, two central nervous system stimulants that primarily act as dopamine reuptake inhibitors. The following sections present a synthesis of experimental data from preclinical studies, offering insights into their relative reinforcing efficacy and abuse potential.
Executive Summary
This compound and Methylphenidate both demonstrate reinforcing properties in animal models, primarily through their action on the dopamine transporter (DAT), leading to increased synaptic dopamine levels in key brain regions associated with reward. Preclinical evidence from self-administration and conditioned place preference studies indicates that both substances can serve as positive reinforcers. While both drugs share a common mechanism of action, subtle differences in their pharmacological profiles may influence their reinforcing potency and potential for abuse. This guide delves into the quantitative data from comparative studies, outlines the experimental methodologies used to assess their reinforcing effects, and visualizes the underlying neurobiological pathways.
Data Presentation: Quantitative Comparison
The reinforcing effects of this compound and Methylphenidate have been evaluated in various preclinical models. The following tables summarize key quantitative data from intravenous self-administration and conditioned place preference studies in rats.
Table 1: Intravenous Self-Administration in Rats
| Compound | Dose Range (mg/kg/infusion) | Reinforcing Effect | Key Findings |
| This compound | 0.1 - 1.0 | Yes | Rats readily acquired and maintained self-administration. Lower doses (0.1 and 0.3 mg/kg/infusion) showed initial consistency in responding, which tended to decline over time. A higher dose of 1.0 mg/kg/infusion sustained consistent self-administration.[1] |
| Methylphenidate | 0.25 - 1.0 | Yes | Rats readily self-administered methylphenidate in a dose-dependent manner.[2] |
Table 2: Conditioned Place Preference (CPP) in Rats
| Compound | Route of Administration | Dose Range (mg/kg) | CPP Effect | Key Findings |
| This compound | Intraperitoneal (i.p.) | 5.0 | Yes | Produced significant alterations in place preference.[3] |
| Methylphenidate | Intraperitoneal (i.p.) | 2.5 - 10.0 | Yes | Doses of 3 and 10 mg/kg produced significant CPP when administered immediately before conditioning.[4][5][6] |
| Oral (p.o.) | 3.0 - 10.0 | Yes (at 10 mg/kg) | Only the 10 mg/kg dose produced significant CPP when given immediately before conditioning, suggesting lower abuse liability via the oral route compared to parenteral routes.[4][5][6] |
Experimental Protocols
The following are detailed methodologies for the key experimental paradigms used to assess the reinforcing properties of this compound and Methylphenidate.
Intravenous Self-Administration
Objective: To determine if an animal will perform a task (e.g., lever pressing) to receive a drug infusion, indicating the drug's reinforcing properties.
Apparatus:
-
Operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump.
-
A swivel and tether system to allow the animal free movement.
-
An indwelling intravenous catheter, typically implanted in the jugular vein.[7][8][9]
Procedure:
-
Surgery and Recovery: Rats are surgically implanted with a chronic indwelling jugular catheter and allowed to recover.[7][8]
-
Acquisition Training: Animals are placed in the operant chamber for daily sessions (e.g., 2 hours). A press on the active lever results in a brief intravenous infusion of the drug, accompanied by a light cue. Presses on the inactive lever have no consequence.
-
Maintenance: Once a stable pattern of responding is established, the dose of the drug can be varied to determine a dose-response curve.
-
Data Analysis: The primary dependent variable is the number of infusions earned per session. A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding effects of a drug by pairing its administration with a specific environment.
Apparatus:
-
A three-compartment chamber with distinct visual and tactile cues in the two outer compartments (e.g., different wall colors and floor textures). The central compartment is neutral.[10][11][12]
Procedure:
-
Pre-Conditioning (Baseline Preference): On the first day, the animal is allowed to freely explore all three compartments for a set period (e.g., 15 minutes), and the time spent in each compartment is recorded to determine any initial preference.[11][12]
-
Conditioning: This phase typically lasts for several days and consists of alternating drug and vehicle pairings.
-
Drug Pairing: The animal receives an injection of the drug (e.g., this compound or Methylphenidate) and is immediately confined to one of the outer compartments for a specific duration (e.g., 30 minutes).[4][5][6]
-
Vehicle Pairing: On alternate days, the animal receives a vehicle injection (e.g., saline) and is confined to the opposite outer compartment for the same duration.
-
-
Post-Conditioning (Test): After the conditioning phase, the animal is placed in the central compartment with free access to all compartments in a drug-free state. The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties.[10]
Mandatory Visualization
Signaling Pathway of Dopamine Reuptake Inhibition
Both this compound and Methylphenidate exert their primary reinforcing effects by blocking the dopamine transporter (DAT), which is located on the presynaptic terminal of dopaminergic neurons. This action leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission in reward-related brain circuits, such as the mesolimbic pathway.
Caption: Dopamine reuptake inhibition by this compound and Methylphenidate.
Experimental Workflow for Conditioned Place Preference
The following diagram illustrates the typical workflow for a conditioned place preference (CPP) experiment.
Caption: Standard workflow for a Conditioned Place Preference (CPP) study.
Conclusion
The available preclinical data indicate that both this compound and Methylphenidate possess reinforcing properties, as evidenced by their ability to support self-administration and induce conditioned place preference in animal models. Their primary mechanism of action, the inhibition of the dopamine transporter, is a well-established pathway for the rewarding effects of psychostimulants. The quantitative data suggest that both compounds are effective reinforcers, with the route of administration and dose playing crucial roles in the magnitude of their effects. This comparative guide provides a foundational understanding for researchers engaged in the study of psychostimulant pharmacology and the development of novel therapeutics with potentially lower abuse liability.
References
- 1. Differential regulation of dopamine transporter after chronic self-administration of bupropion and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Place preference conditioning with methylphenidate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylphenidate - Wikipedia [en.wikipedia.org]
- 5. Dopamine dysfunction in stimulant-use disorders: Mechanistic comparisons and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral methylphenidate establishes a conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic intravenous drug self-administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. instechlabs.com [instechlabs.com]
- 9. instechlabs.com [instechlabs.com]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 12. scispace.com [scispace.com]
Investigating the differential effects of Nomifensine in the nucleus accumbens vs. caudate-putamen
A deep dive into the differential effects of the dopamine reuptake inhibitor Nomifensine on the nucleus accumbens and the caudate-putamen reveals significant regional variations in its neurochemical and behavioral impact. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's actions in these two critical brain regions, supported by experimental data, detailed protocols, and pathway visualizations.
The nucleus accumbens (NAc), a key component of the brain's reward circuitry, and the caudate-putamen (CPu), primarily involved in motor control and habit formation, are both densely innervated by dopaminergic neurons. This compound, a potent inhibitor of the dopamine transporter (DAT), modulates the levels of extracellular dopamine in both regions, yet its effects are not uniform. Understanding these differences is crucial for elucidating the neurobiological basis of reward, motivation, and motor function, and for the development of targeted therapeutics.
Quantitative Comparison of this compound's Effects
Experimental data from various studies highlight the distinct pharmacological profile of this compound in the nucleus accumbens versus the caudate-putamen.
| Parameter | Nucleus Accumbens (NAc) | Caudate-Putamen (CPu) | Experimental Technique | Reference |
| Dopamine Uptake Inhibition (Ki) | 0.21 µM | 0.09 µM | Fast-Scan Cyclic Voltammetry | [1] |
| Effect on Dopamine Overflow | Preferentially enhances evoked dopamine overflow in "slow" kinetic domains.[2] | Less pronounced enhancement compared to the NAc.[2] | Fast-Scan Cyclic Voltammetry | [2] |
| Behavioral Reinforcement | Supports intracranial self-administration, indicating rewarding properties.[3] | Less established role in direct reinforcement compared to the NAc. | Intracranial Self-Administration | [3] |
| Locomotor Activity | Increased frequency of dopamine transients associated with locomotion.[4] | General increases in locomotor activity following systemic administration.[5] | Fast-Scan Cyclic Voltammetry / Behavioral Monitoring | [4][5] |
Key Findings:
-
This compound exhibits a significantly higher potency for inhibiting dopamine uptake in the caudate-putamen compared to the nucleus accumbens, as indicated by the lower Ki value.[1]
-
Despite its lower potency in the NAc, this compound preferentially enhances dopamine signals in specific subregions or "domains" within the NAc, suggesting a more nuanced modulatory role.[2]
-
The rewarding effects of this compound are more robustly observed when it is directly administered into the nucleus accumbens, a cornerstone of the brain's reward pathway.[3]
-
Systemic administration of this compound leads to a general increase in locomotor activity, a behavior linked to dopamine signaling in both the NAc and CPu.[5]
Visualizing the Mechanism of Action
To understand how this compound exerts its effects, it is essential to visualize its interaction with the dopamine signaling pathway.
References
- 1. Characterisation of methylphenidate and this compound induced dopamine release in rat striatum using in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different effects of cocaine and this compound on dopamine uptake in the caudate-putamen and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. This compound amplifies subsecond dopamine signals in the ventral striatum of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute locomotor effects of fluoxetine, sertraline, and this compound in young versus aged Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Research Alternatives to Nomifensine: A Comparative Guide for Dopamine Reuptake Inhibitors
For researchers seeking alternatives to Nomifensine for in vivo studies on dopamine reuptake inhibition, several compounds offer distinct profiles in terms of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of prominent alternatives, including GBR 12909, Bupropion, and Modafinil, with supporting data and experimental protocols to inform selection for preclinical research.
Overview of Key Alternatives
This compound, once a widely used research tool and antidepressant, is a potent inhibitor of both dopamine (DA) and norepinephrine (NE) reuptake.[1][2] However, its clinical use was discontinued due to safety concerns, prompting the need for reliable alternatives in neuroscience research. The ideal substitute depends on the specific requirements of the study, such as the desired selectivity for the dopamine transporter (DAT) over other monoamine transporters like the norepinephrine transporter (NET) and the serotonin transporter (SERT).
GBR 12909 stands out as a highly potent and selective dopamine reuptake inhibitor (DRI), making it a valuable tool for isolating the effects of DAT blockade.[3][4] Bupropion is a dual norepinephrine and dopamine reuptake inhibitor (NDRI) with a more modest effect on dopamine, often used in clinical settings for depression and smoking cessation.[5][6] Modafinil , a wakefulness-promoting agent, also acts as a DRI, although its mechanisms are considered more complex and less potent at the DAT compared to other agents.[7][8]
Comparative In Vivo Performance
The efficacy and potency of these compounds can be compared based on their ability to increase extracellular dopamine levels in key brain regions and their effects on dopamine-mediated behaviors.
Table 1: In Vivo Effects on Striatal Dopamine
| Compound | Dose Range | Peak Increase in Extracellular DA (Striatum) | Study Species | Reference |
| This compound | 1-1000 µM (local) | Dose-dependent, monophasic increase | Rat | [9] |
| GBR 12909 | 1-1000 µM (local) | Highly potent, dose-dependent increase | Rat | [9] |
| Bupropion | 1-1000 µM (local) | Less potent, dose-dependent increase | Rat | [9] |
| Cocaine | 1-1000 µM (local) | Dose-dependent, monophasic increase | Rat | [9] |
Data from in vivo microdialysis studies with local administration directly into the striatum.
A study directly comparing the in vivo potency of several DRIs via local administration in the rat striatum found the following rank order of potency for increasing extracellular dopamine: GBR 12909 > benztropine > amphetamine = this compound = methylphenidate > cocaine > bupropion.[9]
Table 2: Behavioral and Neurochemical Effects
| Compound | Key In Vivo Finding | Study Species | Reference |
| GBR 12909 | Reversed motor deficits in MPTP-treated primates, efficacy paralleled DA uptake inhibition potency. | Marmoset | [3] |
| Bupropion | Induced low (26%) but sustained DAT occupancy over 24 hours in humans at therapeutic doses. | Human | [10][11] |
| Modafinil | Increases extracellular dopamine in the nucleus accumbens and enhances serotonin release without direct reuptake inhibition. | Rat | [7][8] |
| This compound | Potently inhibits DA and NE reuptake; administration affects firing of monoaminergic neurons. | Rat | [1][12] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for these compounds is the blockade of the dopamine transporter, which increases the concentration and duration of dopamine in the synaptic cleft.
A common workflow for evaluating these compounds in vivo involves stereotaxic surgery for probe implantation, followed by microdialysis and behavioral assessment.
Detailed Experimental Protocols
In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol is adapted from established methods for measuring neurotransmitter levels in freely moving animals.[13][14]
Objective: To measure changes in extracellular dopamine concentrations in a specific brain region (e.g., striatum or nucleus accumbens) following the administration of a DRI.
Materials:
-
Stereotaxic frame
-
Microdialysis probes (e.g., AN69 membrane)
-
Syringe pump and fluid swivels
-
Ringer's solution (147.0 mM NaCl, 2.2 mM CaCl2, 4.0 mM KCl)
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system
-
Test compounds (GBR 12909, Bupropion, etc.)
Procedure:
-
Surgery: Anesthetize the animal (e.g., mouse or rat) and place it in a stereotaxic frame. Surgically expose the skull and drill a small hole over the target brain region. Implant a guide cannula for the microdialysis probe at the desired coordinates. Allow the animal to recover for 24-48 hours.[13]
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1 µl/min).[13]
-
Baseline Collection: Allow the system to stabilize for at least 1-2 hours. Collect baseline dialysate samples every 10-20 minutes. Analyze these samples to establish a stable baseline of dopamine levels. Typically, 2-4 samples with less than 15% variation are required.[13]
-
Drug Administration: Administer the test DRI via intraperitoneal (i.p.) injection or directly through the probe (reverse dialysis).
-
Sample Collection: Continue collecting dialysate samples at regular intervals for a predetermined period (e.g., 2-3 hours) to monitor changes in dopamine levels.[13]
-
Analysis: Inject the dialysate samples into an HPLC-ECD system to quantify the concentration of dopamine.[13]
-
Histology: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
Locomotor Activity Assay
This protocol assesses the stimulant effects of DRIs, which are often correlated with increases in dopaminergic activity.
Objective: To quantify changes in spontaneous movement in response to DRI administration.
Materials:
-
Open field arenas or activity monitoring chambers
-
Video tracking system or photobeam arrays
-
Test animals (mice or rats)
-
Test compounds
Procedure:
-
Acclimation: Place individual animals into the testing arenas and allow them to acclimate for a period of 30-60 minutes.
-
Baseline Recording: Record baseline locomotor activity for a set duration (e.g., 30 minutes) before drug administration.
-
Drug Administration: Administer the test compound (e.g., via i.p. injection) or a vehicle control.
-
Post-Injection Recording: Immediately return the animal to the arena and record locomotor activity for 1-2 hours.
-
Data Analysis: Quantify parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity levels of the drug-treated group to the vehicle control group.[15][16]
Conclusion
The choice of a this compound alternative for in vivo research depends heavily on the scientific question. GBR 12909 is an excellent choice for studies requiring high selectivity for the dopamine transporter to dissect its specific roles in behavior and neurochemistry.[3] Bupropion offers a clinically relevant profile as a dual NDRI, suitable for translational research, although its in vivo potency at the DAT is lower.[5][9] Modafinil presents a more complex pharmacological profile that may be useful for studying wakefulness and cognitive enhancement, but its effects are not solely attributable to DAT inhibition.[8] By carefully considering the comparative data and employing rigorous experimental protocols, researchers can effectively select and utilize these alternatives to advance the understanding of dopamine system function.
References
- 1. This compound and its derivatives as possible tools for studying amine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute effects of this compound on in vivo uptake and metabolism of dopamine, noradrenaline and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine, but not norepinephrine or serotonin, reuptake inhibition reverses motor deficits in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines | Journal of Neuroscience [jneurosci.org]
- 5. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d.docksci.com [d.docksci.com]
- 10. In vivo activity of bupropion at the human dopamine transporter as measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Locomotor Assay in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput Analysis of Locomotor Behavior in the Drosophila Island Assay - PMC [pmc.ncbi.nlm.nih.gov]
Correlating Nomifensine's Binding Affinity with its Functional Effects on Dopamine Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nomifensine's interaction with the dopamine transporter (DAT) and its subsequent effect on dopamine uptake. By juxtaposing its binding affinity against its functional potency and comparing these characteristics with other well-known dopamine uptake inhibitors, this document aims to offer a clear perspective on this compound's pharmacological profile. All quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided for key assays.
Introduction
This compound is a tetrahydroisoquinoline derivative that acts as a potent inhibitor of dopamine and norepinephrine reuptake.[1] Its primary mechanism of action involves blocking the dopamine transporter (DAT), thereby increasing the extracellular concentration of dopamine in the synaptic cleft.[2] This action underlies its historical use as an antidepressant and its continued use as a valuable tool in neuroscience research. Understanding the relationship between a compound's affinity for the DAT and its ability to inhibit dopamine uptake is fundamental for the development of novel therapeutics targeting the dopaminergic system. This guide explores this correlation for this compound and other relevant compounds.
Data Summary: Binding Affinity vs. Functional Potency
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of this compound and other selected dopamine uptake inhibitors for the dopamine transporter. Ki values represent the concentration of the drug that will bind to 50% of the transporters in the absence of the natural ligand, providing a measure of binding affinity. IC50 values in the context of uptake assays represent the concentration of the drug that inhibits 50% of the dopamine uptake, indicating functional potency.
Table 1: this compound - DAT Binding Affinity and Dopamine Uptake Inhibition
| Parameter | Species | Preparation | Radioligand | Value (nM) | Reference |
| Ki | Rat | Striatal Membranes | [3H]this compound | 80 | [3] |
| Ki | Rat | Brain Synaptosomes | 26 | [4] | |
| Ki | Human | Recombinant (HEK cells) | 10 - 109 | [5] | |
| IC50 (Uptake) | Rat | Brain Synaptosomes | [3H]Dopamine | 48 | [4] |
| IC50 (Uptake) | Human | Recombinant (CHO cells) | Fluorescent Substrate | 3.714 | [6] |
| IC50 (Uptake) | Human | Recombinant (COS-7 cells) | [3H]Dopamine | 31.62 | [5] |
Table 2: Comparative DAT Binding Affinities and Dopamine Uptake Inhibition of Various DAT Inhibitors
| Compound | Species | Ki (nM) | IC50 (Uptake, nM) | Reference |
| This compound | Rat | 26 - 80 | 48 | [3][4] |
| Cocaine | Rat/Human | 120 - 189 | ~250 | |
| Methylphenidate | Rat | 84 - 185 | ~100 | |
| GBR-12909 | Rat | 12 - 14 | - | |
| Benztropine | - | - | Potent Inhibitor | [3] |
| Mazindol | - | - | Potent Inhibitor | [3] |
Note: Values can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Studies have shown a strong positive correlation between the binding affinity of various compounds for the DAT and their potency in inhibiting dopamine uptake. For instance, the potencies of several drugs in competing for [3H]this compound binding to rat striatal membranes correlated closely with their potencies in inhibiting [3H]dopamine uptake into striatal synaptosomes.[3] This suggests that the primary mechanism by which these drugs, including this compound, inhibit dopamine uptake is through direct binding to the transporter.
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for the DAT using a competitive binding assay with a radiolabeled ligand such as [3H]WIN 35,428.
Materials:
-
Tissue Preparation: Striatal tissue from rats or transfected cell lines expressing the human DAT.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
-
Radioligand: [3H]WIN 35,428 or other suitable DAT-specific radioligand.
-
Competitor: this compound or other test compounds.
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 10 µM GBR 12935).
-
Filtration apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen striatal tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 100-200 µ g/assay tube).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the competitor drug.
-
To each tube, add:
-
100 µL of assay buffer (for total binding) or 100 µL of non-specific binding control or 100 µL of competitor drug at various concentrations.
-
100 µL of radioligand at a concentration close to its Kd (e.g., 1-5 nM [3H]WIN 35,428).
-
100 µL of the membrane preparation.
-
-
Incubate the tubes at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 5 mL) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor drug.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[3H]Dopamine Uptake Assay in Synaptosomes
This protocol outlines a method to measure the functional inhibition of dopamine uptake by a compound in isolated nerve terminals (synaptosomes).
Materials:
-
Tissue Preparation: Striatal tissue from rats.
-
Buffers:
-
Sucrose Buffer: 0.32 M sucrose.
-
Krebs-Henseleit Buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM glucose, and 2.5 mM CaCl2, saturated with 95% O2/5% CO2.
-
-
Radiolabeled Substrate: [3H]Dopamine.
-
Inhibitor: this compound or other test compounds.
-
Uptake termination solution: Ice-cold KHB.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh striatal tissue in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 12,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in KHB.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension (e.g., 50-100 µg protein) with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine (e.g., 10-100 nM).
-
Allow the uptake to proceed for a short period (e.g., 1-5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold KHB.
-
Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or benztropine) or by conducting the assay at 0-4°C.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows described in this guide.
Caption: Dopamine reuptake inhibition by this compound at the synapse.
Caption: Workflow for binding affinity and functional uptake assays.
Caption: Logical relationship between binding affinity and functional effect.
References
- 1. Rate of binding of various inhibitors at the dopamine transporter in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding characteristics of the dopamine uptake inhibitor [3H]this compound to striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synaptosomal [3H]-dopamine uptake assay [bio-protocol.org]
Assessing the Abuse Liability of Nomifensine Derivatives Compared to Cocaine: A Comparative Guide for Researchers
This guide provides a detailed comparison of the abuse liability of nomifensine derivatives and cocaine, focusing on key preclinical predictors. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pharmacological and behavioral data that underpin the assessment of these compounds' potential for abuse. The guide summarizes quantitative data in structured tables, details experimental protocols, and includes visualizations of key pathways and workflows.
Introduction
Cocaine is a widely abused psychostimulant with a high liability for abuse, primarily acting as a potent inhibitor of the dopamine transporter (DAT), leading to increased dopamine levels in the brain's reward circuitry.[1][2] this compound, a withdrawn antidepressant, and its derivatives also inhibit the reuptake of dopamine and norepinephrine.[3][4][5] Understanding the comparative abuse liability of this compound derivatives is crucial for the development of novel therapeutics with reduced abuse potential. This guide will delve into the critical experimental data from dopamine transporter affinity studies, in vivo microdialysis, self-administration paradigms, and conditioned place preference assays to draw objective comparisons between these compounds.
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical studies, providing a direct comparison of the pharmacological and behavioral profiles of this compound and cocaine.
Table 1: Dopamine Transporter (DAT) Binding Affinity
Binding affinity (Ki) is a measure of how tightly a drug binds to a target, in this case, the dopamine transporter. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nM) for DAT | Species | Reference |
| This compound | 26 | Rat | [4] |
| This compound | 80 (Kd) | Rat, Rabbit | [6] |
| This compound | 90 (in Caudate-Putamen) | Rat | [7] |
| This compound | 210 (in Nucleus Accumbens) | Rat | [7] |
| Cocaine | 290 | Rat | [7] |
| Cocaine | 120 - 189 | Not Specified | [8] |
Note: Kd (dissociation constant) is used here as an indicator of affinity, similar to Ki.
Table 2: In Vivo Microdialysis - Striatal Dopamine Levels
In vivo microdialysis measures the levels of neurotransmitters in the extracellular fluid of living animals, providing a direct assessment of a drug's effect on neurochemistry.
| Compound | Dose | % Increase in Extracellular DA (Striatum) | Species | Reference | | :--- | :--- | :--- | :--- | | this compound | 10 µM (local perfusion) | ~3-fold increase from baseline | Rat |[9] | | Cocaine | 1-100 µM (local perfusion) | Dose-dependent increase | Rat |[9] | | Cocaine | 10-6 - 10-5 M (local perfusion) | Maintained at a constant stable high level | Rat |[1] |
Table 3: Self-Administration Studies
Self-administration studies are the gold standard for assessing the reinforcing properties of a drug, where animals learn to perform a task (e.g., lever press) to receive a drug infusion. The breakpoint in a progressive-ratio schedule indicates how much work an animal is willing to exert for a single infusion.
| Compound | Dose (mg/kg/infusion) | Reinforcing Effect | Breakpoint | Species | Reference |
| This compound | 1 | Maintained consistent self-administration | Not specified | Rat | [10] |
| This compound | 0.1, 0.3 | Initial consistency, declined over weeks | Not specified | Rat | [10] |
| Cocaine | Not specified | Readily self-administered | Dose-dependent | Rat | [11] |
Table 4: Conditioned Place Preference (CPP)
Conditioned place preference is a form of Pavlovian conditioning used to measure the motivational effects of a drug. An increase in time spent in the drug-paired environment indicates a rewarding effect.
| Compound | Dose (mg/kg) | Outcome | Species | Reference |
| Cocaine | 20 | Significant place preference | Rat | [12] |
| Cocaine | 7.0 | Significant place preference | Rat | [13] |
Note: Specific comparative CPP data for this compound derivatives was not available in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the standard protocols used in the cited studies.
Dopamine Transporter (DAT) Binding Assays
-
Objective: To determine the affinity of a compound for the dopamine transporter.
-
Method:
-
Preparation of Brain Tissue: Striatal tissue from rats or rabbits is dissected and homogenized. Membranes containing the dopamine transporters are then isolated through centrifugation.
-
Radioligand Binding: The prepared membranes are incubated with a radiolabeled ligand that is known to bind to the DAT (e.g., [3H]this compound or [3H]WIN 35,428).
-
Competition Assay: The membranes and radioligand are co-incubated with varying concentrations of the test compound (this compound derivative or cocaine).
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]
-
In Vivo Microdialysis
-
Objective: To measure extracellular dopamine concentrations in specific brain regions of awake, freely moving animals.
-
Method:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum or nucleus accumbens) of an anesthetized rat.[14][15][16]
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[16][17]
-
Sample Collection: Small molecules, including dopamine, from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting fluid (dialysate) is collected at regular intervals.[14][16]
-
Drug Administration: The test compound is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).[9][14]
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[17]
-
Intravenous Self-Administration
-
Objective: To assess the reinforcing effects of a drug.
-
Method:
-
Catheter Implantation: Rats are surgically implanted with an intravenous catheter, typically in the jugular vein.[18]
-
Operant Conditioning: Animals are placed in an operant chamber equipped with levers. They are trained to press a lever to receive an intravenous infusion of the drug.[19]
-
Schedules of Reinforcement:
-
Fixed-Ratio (FR) Schedule: The animal receives a drug infusion after a fixed number of lever presses. This is used to establish and maintain self-administration behavior.
-
Progressive-Ratio (PR) Schedule: The number of lever presses required to receive each subsequent infusion increases progressively.[20][21] The final ratio completed before the animal ceases to respond for a set period is termed the "breakpoint," which serves as a measure of the drug's reinforcing efficacy.[18][20]
-
-
Data Collection: The number of lever presses and infusions are recorded throughout the session.
-
Conditioned Place Preference (CPP)
-
Objective: To measure the rewarding or aversive properties of a drug by association with a specific environment.[22][23][24]
-
Method:
-
Apparatus: A chamber with at least two distinct compartments, distinguishable by visual and tactile cues (e.g., different wall colors and floor textures).[12][24]
-
Pre-Conditioning (Baseline): The animal is allowed to freely explore the entire apparatus to determine any initial preference for one compartment over the other.[25]
-
Conditioning: Over several days, the animal receives an injection of the drug and is confined to one compartment. On alternate days, it receives a vehicle (saline) injection and is confined to the other compartment.[12][22]
-
Post-Conditioning (Test): The animal is placed back into the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.[22]
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties.[23][26]
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key biological pathway and experimental workflows relevant to assessing the abuse liability of this compound derivatives and cocaine.
Caption: Dopamine reuptake inhibition by cocaine and this compound derivatives.
Caption: Workflow for a typical intravenous self-administration study.
References
- 1. Cocaine: an in vivo microdialysis evaluation of its acute action on dopamine transmission in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of cocaine on monoamine uptake as measured ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopaminergic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Binding characteristics of the dopamine uptake inhibitor [3H]this compound to striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different effects of cocaine and this compound on dopamine uptake in the caudate-putamen and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d.docksci.com [d.docksci.com]
- 10. Differential regulation of dopamine transporter after chronic self-administration of bupropion and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self-administration of cocaine on a progressive ratio schedule in rats: dose-response relationship and effect of haloperidol pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Individual differences in cocaine-induced conditioned place preference in male rats: Behavioral and transcriptomic evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Cocaine-Conditioned Place Preference and Associated Brain Regional Levels of BDNF, P-ERK1/2 and P-Ser845-GluA1 in Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Microdialysis [bio-protocol.org]
- 17. goums.ac.ir [goums.ac.ir]
- 18. Firing Rate of Nucleus Accumbens Neurons Is Dopamine-Dependent and Reflects the Timing of Cocaine-Seeking Behavior in Rats on a Progressive Ratio Schedule of Reinforcement | Journal of Neuroscience [jneurosci.org]
- 19. Decreases in Cocaine Self-Administration with Dual Inhibition of the Dopamine Transporter and σ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The progressive ratio and fixed ra ... | Article | H1 Connect [archive.connect.h1.co]
- 21. med-associates.com [med-associates.com]
- 22. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 25. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 26. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nomifensine: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of Nomifensine. Adherence to these procedures is vital for personnel safety and environmental protection.
This compound, a norepinephrine-dopamine reuptake inhibitor, requires careful handling and disposal in a laboratory setting. Although not classified as a hazardous substance for transport, it is imperative to follow established protocols to minimize risks.
Key Disposal and Safety Information
The following table summarizes crucial data regarding the handling and disposal of this compound.
| Parameter | Information | Citation |
| Chemical Identity | This compound Maleate | [1] |
| Intended Use | Laboratory chemicals, manufacture of chemical compounds | [1] |
| Transport Classification | Non-hazardous for transport (DOT, IMDG, IATA) | [1] |
| Primary Disposal Route | Contact a licensed professional waste disposal service. | [1] |
| Disposal of Unused Product | Dispose of as unused product through a licensed service. | [1] |
| Contaminated Packaging | Dispose of as unused product. | [1] |
| Environmental Precautions | Do not let product enter drains. | [1][2] |
| Hazard Classifications | Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity - single exposure (Category 3), Respiratory system. | [2][3] |
Procedural Guidance for this compound Disposal
The disposal of this compound should be approached systematically to ensure safety and regulatory compliance. The following workflow outlines the decision-making process and necessary steps for laboratory personnel.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
Step-by-Step Disposal Protocol
Based on current safety data and regulations, the following steps should be taken for the disposal of this compound and associated materials.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
-
Safety glasses and a face shield[1].
-
Chemically resistant gloves (inspect before use)[1].
-
A lab coat.
-
In case of dust formation, use a NIOSH-approved respirator[3].
2. Containment of Waste:
-
Collect waste this compound, including expired product and residues, in a suitable, closed container.
-
Avoid creating dust during collection; sweep up and shovel spilled solid material[1].
-
Contaminated materials such as gloves, weigh paper, and pipette tips should also be collected in a designated, sealed container for disposal.
3. Labeling and Storage:
-
Clearly label the waste container as "this compound Waste" or with its chemical name and any other identifiers required by your institution's waste management plan.
-
Store the sealed waste container in a dry, designated area away from incompatible materials[1].
4. Professional Disposal:
-
The primary and recommended method for the final disposal of this compound is through a licensed professional waste disposal service[1]. These services are equipped to handle chemical waste in compliance with federal, state, and local regulations, typically through incineration.
-
Do not dispose of this compound in standard laboratory trash or down the drain. This is to prevent environmental contamination[1][2].
5. Regulatory Context:
-
While this compound is not specifically listed as a hazardous waste by the EPA, pharmaceutical waste disposal is regulated. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste, and facilities should have procedures to determine if a chemical waste meets the criteria for being hazardous (e.g., ignitable, corrosive, reactive, or toxic)[4][5].
-
The EPA's Subpart P rule for the management of hazardous waste pharmaceuticals prohibits the sewering (flushing) of hazardous pharmaceutical waste[5]. As a best practice, this should be extended to all chemical waste, including this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and environmental health protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal. Regulations may vary by location.
References
Personal protective equipment for handling Nomifensine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nomifensine. The following procedural steps and data are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Exposure Limits
This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and can result in serious eye damage. It may also cause respiratory irritation. Due to limited specific toxicological data for occupational exposure, a precautionary approach is recommended. While a specific Occupational Exposure Limit (OEL) has not been established, it is prudent to handle this compound within an Occupational Exposure Band (OEB) framework. Based on its acute toxicity, an OEB 3 classification is a conservative starting point, suggesting a target airborne concentration of 10 to <100 µg/m³ .
| Parameter | Value | Source |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 3)[1] Skin Irritation (Category 2)[1] Serious Eye Damage (Category 1)[1] Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)[1] | [1] |
| Occupational Exposure Band (OEB) | OEB 3 (Assigned based on acute toxicity) | [2][3] |
| Target Airborne Concentration | 10 to <100 µg/m³ | [2] |
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to minimize exposure during the handling of this compound. The following diagram outlines the decision-making process for PPE selection based on the type of operation being performed.
Caption: PPE selection workflow for handling this compound.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound powder in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure a calibrated analytical balance is located inside a certified chemical fume hood or a ventilated balance enclosure.
- Verify that the fume hood is functioning correctly (check airflow monitor).
- Cover the work surface with disposable bench paper.[4]
- Assemble all necessary equipment (spatulas, weigh boats, vials, etc.) before handling the compound.
2. Donning Personal Protective Equipment (PPE):
- Wear a lab coat, ensuring it is fully buttoned.
- Put on two pairs of nitrile gloves.[2]
- Wear safety glasses with side shields.
- Wear an N95 respirator.
3. Weighing and Aliquoting:
- Carefully open the container of this compound inside the fume hood.
- Use a clean spatula to transfer the desired amount of powder to a weigh boat.
- Minimize the creation of dust.
- Once the desired amount is weighed, securely close the primary container.
- Transfer the weighed powder to a secondary container for use in experiments.
4. Post-Handling Decontamination:
- Wipe down the spatula and any other reusable equipment with a suitable solvent (e.g., 70% ethanol) and then clean with soap and water.
- Wipe down the work surface inside the fume hood with the same solvent.
- Carefully fold the disposable bench paper inward and dispose of it as hazardous waste.
5. Doffing PPE:
- Remove the outer pair of gloves and dispose of them as hazardous waste.
- Remove the lab coat, turning it inside out to contain any potential contamination.
- Remove safety glasses.
- Remove the inner pair of gloves and dispose of them as hazardous waste.
- Wash hands thoroughly with soap and water.
Operational Plan: Spill Response
In the event of a this compound spill, immediate and appropriate action is required to prevent exposure and contamination.
Caption: Logical workflow for responding to a this compound spill.
Spill Cleanup Procedure (Small Spill):
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess: Determine the extent of the spill. This procedure is for small spills (less than 1 gram of solid or 100 mL of a solution) contained within a fume hood. For larger spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Wear double nitrile gloves, a disposable gown, safety goggles, and an N95 respirator.
-
Contain and Clean:
-
For solid spills, gently cover with a damp paper towel to avoid raising dust, then use absorbent pads to clean the area.
-
For liquid spills, cover with an appropriate absorbent material (e.g., chemical absorbent pads or kitty litter).
-
Work from the outside of the spill inwards to prevent spreading.
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Collect all contaminated materials (absorbent pads, paper towels, gloves, etc.) in a sealed plastic bag or container.
-
Label and Store for Disposal: Label the container as "Hazardous Waste: this compound" and store it in a designated satellite accumulation area for hazardous waste.[5]
-
Report: Report the incident to your laboratory supervisor and/or safety officer.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes unused this compound powder, contaminated weigh boats, gloves, bench paper, and other disposable labware. Collect this waste in a clearly labeled, sealed container. The label must include the words "Hazardous Waste" and the chemical name "this compound".[5]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[6]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Ensure that all waste is properly segregated and labeled before pickup.[5][7]
References
- 1. A review of the clinical safety and tolerability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. northamerica.covetrus.com [northamerica.covetrus.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
